Latanoprost
Description
Historical Context and Development as a Prostaglandin (B15479496) F2α Analog
The effectiveness of prostaglandins (B1171923) in lowering IOP was first demonstrated in animal models in 1982. ophthalmologytimes.com This discovery laid the groundwork for the development of prostaglandin analogs for glaucoma treatment. Latanoprost, an ester prodrug of prostaglandin F2α, was specifically developed for this purpose. researchgate.netdovepress.com Being a lipophilic prodrug, this compound is designed for enhanced corneal penetration, where it is hydrolyzed by esterases to its biologically active form, this compound acid. tandfonline.comresearchgate.netreviewofoptometry.com this compound was the first topical prostaglandin F2α analog to be introduced for the treatment of glaucoma or ocular hypertension. researchgate.netdovepress.com It received FDA approval in 1996. ophthalmologytimes.com
Evolution of Prostaglandin Analogs in Glaucoma Management
Following the introduction of this compound, other prostaglandin analogs were developed and approved for clinical use, including bimatoprost (B1667075), travoprost (B1681362), and tafluprost (B1681877). researchgate.netnih.govophthalmologytimes.com These analogs, like this compound, are primarily effective in reducing IOP by increasing uveoscleral outflow. nih.govophthalmologytimes.comresearchgate.net The development of these subsequent analogs further solidified the prostaglandin class as a major therapeutic option for glaucoma. Research has also explored the potential of these drugs to affect ocular blood flow. researchgate.net More recent developments include fixed-dose combination therapies that include a prostaglandin analog, such as the combination of this compound and netarsudil, which acts on both the uveoscleral and trabecular outflow pathways. dovepress.comwikipedia.orgophthalmology360.com
Current Status as a First-Line Pharmacological Agent
Prostaglandin analogs, including this compound, are widely accepted as first-line pharmacological agents for the treatment of newly diagnosed open-angle glaucoma and ocular hypertension. researchgate.netresearchgate.netreviewofophthalmology.comresearchgate.netreviewofoptometry.com This is attributed to their potent IOP-lowering efficacy, generally favorable systemic side effect profile, and convenient once-daily dosing. ophthalmologytimes.comophthalmologytimes.comresearchgate.netreviewofophthalmology.comreviewofoptometry.com Studies and meta-analyses have shown this compound to be effective in reducing IOP, with reductions typically ranging from 22% to 39% from baseline in controlled clinical trials. researchgate.net Comparative studies have indicated that this compound is generally as effective as other prostaglandin analogs and more effective than other classes of IOP-lowering medications like timolol (B1209231), dorzolamide (B1670892), and brimonidine (B1667796). researchgate.nettandfonline.comreviewofoptometry.comresearchgate.net
While detailed research findings on specific IOP reduction percentages for this compound compared to other prostaglandin analogs exist, presenting this as an interactive data table based solely on the text snippets is challenging due to the varied study designs and patient populations across the cited sources. However, it is noted that this compound, travoprost, and tafluprost have demonstrated IOP-lowering abilities ranging from 25% to 32%, while bimatoprost has shown reductions between 27% and 33% in clinical trials. ophthalmologytimes.com this compound, bimatoprost, and travoprost have been shown to have comparable IOP-lowering efficacy as monotherapy. reviewofophthalmology.com
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICVAJURFBLW-CEYXHVGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041057 | |
| Record name | Latanoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Latanoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.29e-02 g/L | |
| Record name | Latanoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
130209-82-4, 155551-81-8 | |
| Record name | Latanoprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130209-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latanoprost [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latanoprost, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155551818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latanoprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Latanoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Latanoprost | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z5B6HVF6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Latanoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacology and Molecular Mechanisms of Action
Receptor-Mediated Activity
Latanoprost acid, the active form of this compound, exerts its effects by interacting with prostanoid receptors, particularly the FP receptor. nih.govdrugbank.comdroracle.aisandoz.commedkoo.com
Selective Prostanoid FP Receptor Agonism
This compound acid is a selective agonist for the prostanoid FP receptor. nih.govdrugbank.comdroracle.aisandoz.commedkoo.comcellagentech.com This selectivity is crucial for its therapeutic profile, allowing it to primarily target the pathways involved in aqueous humor outflow without significantly activating other prostaglandin (B15479496) receptors that might mediate undesirable side effects. diva-portal.org Studies have shown that this compound acid is a potent activator of FP receptors. medkoo.comcellagentech.com
Binding Affinity and Specificity
This compound acid demonstrates high binding affinity and specificity for the FP receptor. medkoo.comcellagentech.com Research indicates that it binds selectively to the FP receptor with significantly higher affinity compared to other prostanoid receptors such as EP1, EP2, EP3, EP4, DP, IP, and TP receptors. caymanchem.com For instance, the binding affinity (Ki) of this compound free acid for the FP receptor has been reported as 0.098 µM, while its affinities for other receptors are considerably lower (higher Ki values). caymanchem.com This selective binding profile underpins its targeted action on aqueous humor outflow pathways. diva-portal.orgdovepress.com
| Receptor Subtype | Binding Affinity (Ki, µM) |
| FP | 0.098 caymanchem.com |
| EP1 | 2.06 caymanchem.com |
| EP2 | 39.667 caymanchem.com |
| EP3 | 7.519 caymanchem.com |
| EP4 | 75 caymanchem.com |
| DP | ≥20 caymanchem.com |
| IP | ≥90 caymanchem.com |
| TP | ≥60 caymanchem.com |
Functional studies, such as those measuring phosphoinositide turnover or intracellular calcium mobilization in cells expressing FP receptors, further confirm the potency and selectivity of this compound acid as an FP receptor agonist. caymanchem.comarvojournals.orgselcukmedj.org
Aqueous Humor Dynamics Modulation
This compound's primary therapeutic effect is the reduction of intraocular pressure through the modulation of aqueous humor dynamics. nih.govdrugbank.comdroracle.ai
Primary Mechanism: Enhanced Uveoscleral Outflow
The main mechanism by which this compound lowers IOP is by increasing the outflow of aqueous humor through the uveoscleral pathway. nih.govnih.govdrugbank.comfda.govdroracle.aisandoz.comdovepress.comkau.edu.satandfonline.comresearchgate.net This pathway is considered a secondary drainage route for aqueous humor, distinct from the conventional trabecular meshwork pathway. patsnap.comdrugbank.com Studies in both animals and humans have consistently demonstrated that this compound significantly enhances uveoscleral outflow. fda.govkau.edu.saaao.orgarvojournals.org
The process involves the passage of aqueous humor from the anterior chamber through the ciliary muscle, the supraciliary space, and into the suprachoroidal space, eventually draining into the systemic circulation. dovepress.com this compound-induced changes in the ciliary muscle and surrounding tissues facilitate this increased outflow. droracle.airesearchgate.net
Research findings highlight the significant impact of this compound on uveoscleral outflow. For example, a study involving individuals with ocular hypertension showed that this compound use increased daytime uveoscleral outflow. aao.org Although some studies have also suggested a potential increase in trabecular outflow facility, the enhancement of uveoscleral outflow is considered the predominant mechanism. kau.edu.satandfonline.comarvojournals.orgnih.govarvojournals.org
Relaxation of Ciliary Smooth Muscles
A key proposed mechanism contributing to the enhanced uveoscleral outflow is the relaxation of the ciliary smooth muscles. nih.govdroracle.aidovepress.compatsnap.com The ciliary muscle bundles are arranged in a way that influences the resistance to aqueous humor flow through the uveoscleral pathway. dovepress.com Relaxation of these muscles is thought to increase the spaces between the muscle bundles, thereby reducing resistance and facilitating the passage of aqueous humor into the uveoscleral space. droracle.airesearchgate.net
Studies have investigated the effect of this compound on ciliary muscle contractility. While some research supports the hypothesis that this compound relaxes the ciliary muscle, other studies, particularly in different species or using isolated tissue, have yielded inconsistent results, suggesting that mechanisms beyond direct muscle relaxation may also be involved. dovepress.comnichigan.or.jp Nevertheless, the remodeling of the extracellular matrix within the ciliary muscle, which is influenced by FP receptor activation, is also considered a significant factor in increasing uveoscleral outflow. droracle.aitandfonline.comresearchgate.netdrugbank.com This remodeling involves changes in the composition and organization of connective tissue, allowing for easier flow of aqueous humor through the tissue. droracle.aitandfonline.comresearchgate.netdrugbank.com
Remodeling of Extracellular Matrix in Ciliary Muscle
A key mechanism by which this compound increases uveoscleral outflow is through the remodeling of the extracellular matrix (ECM) in the ciliary muscle tandfonline.comnih.govdroracle.airesearchgate.netnih.govarvojournals.org. This remodeling process involves the degradation and reorganization of various ECM components, which in turn increases the interstitial spaces within the longitudinal ciliary muscle bundles, allowing for enhanced aqueous humor flow droracle.airesearchgate.netarvojournals.orgfrontiersin.org.
The remodeling of the ECM is largely mediated by the regulation of matrix metalloproteinases (MMPs) tandfonline.comdrugbank.comnih.govdroracle.airesearchgate.netnih.gov. MMPs are a family of zinc-dependent endopeptidases capable of degrading various ECM components arvojournals.orgarvojournals.orgescholarship.org. This compound has been shown to influence the expression and activity of several MMPs in the ciliary muscle tandfonline.comnih.govarvojournals.orgdovepress.comnih.govnih.govarvojournals.org.
Studies have investigated the impact of this compound on the expression and activity of specific MMPs in human ciliary muscle cells. This compound acid has been shown to upregulate the mRNA levels of MMP-1, MMP-3, and MMP-9 in cultured human ciliary smooth muscle cells arvojournals.orgnih.govnih.govarvojournals.orgresearchgate.netd-nb.info. While some studies indicate no change in MMP-2 mRNA levels with this compound treatment, others have shown increased expression and activity arvojournals.orgnih.govarvojournals.orgresearchgate.netd-nb.info. Zymography studies have demonstrated the presence of functionally active MMP-2 and an increase in MMP-9 activity in response to this compound nih.govnih.govarvojournals.orgd-nb.info. The induction of MMP-1 mRNA has been observed to reach a maximum within 6 to 12 hours after treatment researchgate.net. The balance between MMPs and their tissue inhibitors (TIMPs) is crucial in regulating ECM turnover escholarship.orgnih.govarvojournals.org. This compound has also been shown to affect TIMP levels, with some studies indicating an upregulation of TIMP-3 arvojournals.orgnih.gov.
Here is a summary of the reported effects of this compound on MMP and TIMP expression in ciliary muscle cells:
| Protein | This compound Effect (mRNA/Protein) | Activity (if reported) | Source(s) |
| MMP-1 | Upregulated (mRNA) | Not consistently reported | escholarship.orgnih.govnih.govresearchgate.netd-nb.info |
| MMP-2 | No change or Upregulated (mRNA/Protein) | Functionally active, activity not consistently changed | arvojournals.orgescholarship.orgnih.govnih.govarvojournals.orgresearchgate.netd-nb.info |
| MMP-3 | Upregulated (mRNA/Protein) | Not consistently detected by zymography | arvojournals.orgescholarship.orgnih.govnih.govresearchgate.netd-nb.info |
| MMP-9 | Upregulated (mRNA/Protein) | Increased activity | arvojournals.orgescholarship.orgnih.govnih.govarvojournals.orgresearchgate.netd-nb.info |
| TIMP-1 | Downregulated or Unchanged (mRNA/Protein) | N/A | escholarship.orgnih.govnih.govd-nb.info |
| TIMP-2 | Unchanged or Upregulated (mRNA/Protein) | N/A | arvojournals.orgescholarship.orgnih.govnih.govd-nb.info |
| TIMP-3 | Upregulated (mRNA/Protein) | N/A | arvojournals.orgescholarship.orgnih.govnih.gov |
| TIMP-4 | Downregulated or Unchanged (mRNA/Protein) | N/A | escholarship.orgnih.govnih.gov |
Note: The reported effects on MMP and TIMP expression can vary depending on the study design, cell culture conditions, and measurement techniques used.
The increased activity of MMPs, particularly those upregulated by this compound, leads to the degradation of key ECM components in the ciliary muscle tandfonline.comresearchgate.netnih.govdovepress.com. Studies have shown that this compound treatment reduces the levels of collagen types I, III, and IV, as well as fibronectin, laminin, and hyaluronan in cultured human ciliary muscle cells and in monkey eyes treated with this compound tandfonline.comnih.govresearchgate.netnih.govarvojournals.orgdovepress.com. This reduction and fragmentation of ECM components, such as collagen fibers, contributes to the widening of the spaces between ciliary muscle bundles, thereby facilitating the flow of aqueous humor through the uveoscleral pathway tandfonline.comresearchgate.netnih.govarvojournals.orgfrontiersin.org.
Here is a summary of the reported effects of this compound on key ECM components in the ciliary muscle:
| ECM Component | This compound Effect (Levels) | Source(s) |
| Collagen I | Reduced | tandfonline.comnih.govresearchgate.netnih.govdovepress.com |
| Collagen III | Reduced | tandfonline.comnih.govresearchgate.netnih.govarvojournals.orgdovepress.com |
| Collagen IV | Reduced | tandfonline.comnih.govresearchgate.netnih.govarvojournals.orgdovepress.com |
| Hyaluronans | Reduced | tandfonline.comnih.govresearchgate.netnih.govdovepress.com |
| Fibronectin | Reduced | tandfonline.comnih.govresearchgate.netnih.govdovepress.com |
| Laminin | Reduced | tandfonline.comnih.govresearchgate.netnih.govarvojournals.orgdovepress.com |
Regulation of Matrix Metalloproteinases (MMPs)
Secondary/Ancillary Mechanisms
While the primary mechanism of this compound involves enhancing uveoscleral outflow, there is also evidence suggesting potential secondary or ancillary effects.
Although this compound's main impact is on the uveoscleral pathway, some research suggests it may also have a minor influence on the trabecular outflow pathway tandfonline.comdovepress.comfrontiersin.orgarvojournals.orgnih.govnih.gov. The trabecular meshwork is the conventional route for aqueous humor drainage patsnap.com. Studies using tonography have indicated that this compound might increase outflow facility through the pressure-sensitive pathway, which is presumed to be the trabecular meshwork nih.gov. The proposed mechanism for this potential effect is similar to that in the ciliary muscle, involving the stimulation of FP receptors in human trabecular cells and subsequent increases in matrix metalloproteinases within the trabecular meshwork, leading to ECM changes tandfonline.comdovepress.comarvojournals.orgdovepress.com. However, the extent and significance of this compound's effect on trabecular outflow compared to its effect on uveoscleral outflow remain a subject of ongoing research and may depend on the measurement technique used tandfonline.comnih.gov.
Lack of Significant Effect on Aqueous Humor Production or Blood-Aqueous Barrier
Clinical trials and studies in animal models indicate that this compound, at clinical dose levels, does not significantly affect the production rate of aqueous humor. hres.catandfonline.comarvojournals.org This property is considered important, particularly when this compound is used in combination with other IOP-lowering medications like beta-blockers or carbonic anhydrase inhibitors, which primarily reduce aqueous humor production. tandfonline.com
Furthermore, this compound has been shown to have no significant effect on the blood-aqueous barrier at clinical concentrations. hres.catandfonline.com While a mild, delayed alteration of the blood-aqueous barrier has been observed in some cases, it does not appear to be a true inflammatory process. tandfonline.com Studies comparing this compound with other prostaglandin analogs like travoprost (B1681362) and bimatoprost (B1667075) have shown that this compound may induce less aqueous flare, suggesting a potentially milder impact on the blood-aqueous barrier compared to these other agents. tandfonline.com The lack of a significant effect on the blood-aqueous barrier contributes to the safety profile of this compound for long-term treatment, as IOP returns to pretreatment levels within a few weeks after discontinuation. tandfonline.com
Intracellular Signaling Pathways Activated by this compound
This compound, acting as an FP receptor agonist, triggers various intracellular signaling cascades. selleckchem.commedchemexpress.comtargetmol.comchemsrc.com These pathways mediate its diverse effects on ocular tissues, including the remodeling of the extracellular matrix and the release of inflammatory mediators. nih.govtandfonline.comnih.govnih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascade Activation
The MAPK cascade is a crucial intracellular signaling module activated by the prostaglandin F2α receptor. arvojournals.org this compound has been shown to induce the activation (phosphorylation) of key components of the MAPK pathway, including ERK1/2, p38, and JNK, in various cell types relevant to ocular physiology. chemsrc.comnih.govarvojournals.orgnih.gov
ERK1/2 Signaling Pathway
This compound activates the ERK1/2 signaling pathway. medchemexpress.comtargetmol.comchemsrc.comnih.govarvojournals.orgnih.govcaltagmedsystems.co.uk This activation has been observed in human Tenon's capsule fibroblasts (HTFs) and human ciliary muscle cells. nih.govarvojournals.orgarvojournals.orgnih.gov Studies have demonstrated that this compound acid increases ERK1/2 activity in human ciliary muscle cells in a dose-dependent manner. For instance, 1 µM this compound acid increased ERK1/2 activity by 75% ± 9%. arvojournals.orgnih.gov This activation is dependent on protein kinase C (PKC). arvojournals.orgnih.gov The activation of ERK1/2 is implicated in processes such as the secretion of matrix metalloproteinase-2 (MMP-2), which contributes to the remodeling of the extracellular matrix in the aqueous humor outflow pathways. arvojournals.orgnih.gov
p38 Signaling Pathway
The p38 MAPK signaling pathway is also activated by this compound. medchemexpress.comtargetmol.comchemsrc.comnih.govarvojournals.orgnih.govcaltagmedsystems.co.uk Research in HTFs has shown that this compound induces the phosphorylation of p38 in a time- and concentration-dependent manner. arvojournals.org Activation of the p38 pathway is involved in the release of inflammatory cytokines and chemokines from HTFs, such as IL-6, IL-8, and MCP-1. nih.gov Inhibition of p38 has been shown to attenuate the this compound-induced release of these inflammatory mediators. nih.gov
NF-κB Signaling Pathway
This compound also influences the NF-κB signaling pathway. nih.govnih.govarvojournals.org Studies in HTFs have demonstrated that this compound induces the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB, leading to NF-κB activation. nih.gov This activation is concentration- and time-dependent and plays a role in the this compound-induced release of proinflammatory cytokines and chemokines like IL-6, IL-8, and MCP-1 from HTFs. nih.gov Inhibition of the NF-κB pathway attenuates the release of these inflammatory mediators. nih.gov The activation of the P38-NF-κB signaling pathway has also been implicated in this compound-induced ocular surface inflammation in mice, leading to increased production of inflammatory cytokines such as TNF-α and IL-1β. arvojournals.org
Data Tables
While specific quantitative data tables directly extractable from the search results for each signaling pathway activation level were not consistently available across all sources and cell types, the findings regarding the effects of inhibitors provide strong evidence for the involvement of these pathways.
| Signaling Pathway | Effect of this compound | Effect of Pathway Inhibitor on this compound Action (in HTFs) | Relevant Research Findings |
| ERK1/2 | Activation (Phosphorylation) nih.govarvojournals.orgarvojournals.orgnih.gov | Attenuates release of IL-6, IL-8, MCP-1 nih.gov; Inhibits collagen gel contraction arvojournals.org | Increased ERK1/2 activity by 75% ± 9% in human ciliary muscle cells at 1 µM this compound acid arvojournals.orgnih.gov. |
| p38 | Activation (Phosphorylation) chemsrc.comnih.govarvojournals.orgnih.gov | Attenuates release of IL-6, IL-8, MCP-1 nih.gov; Inhibits collagen gel contraction arvojournals.org | Phosphorylation observed in a time- and concentration-dependent manner in HTFs arvojournals.org. |
| JNK | Activation (Phosphorylation) chemsrc.comnih.govarvojournals.orgnih.gov | Attenuates release of IL-6, IL-8, MCP-1 nih.gov; Inhibits collagen gel contraction arvojournals.org | Phosphorylation observed in a time- and concentration-dependent manner in HTFs nih.govarvojournals.org. |
| NF-κB | Activation (Phosphorylation and degradation of IκB-α) nih.govnih.gov | Attenuates release of IL-6, IL-8, MCP-1 nih.gov | Activation observed in a concentration- and time-dependent manner in HTFs nih.gov. Increased NF-κB p65 mRNA expression observed in MOLT-3 cells nih.gov. |
Phosphoinositide 3-Kinase (PI3K)-Akt-mTOR Signaling Pathway
The PI3K-Akt-mTOR signaling pathway is a crucial regulator of various cellular processes, including cell viability and growth. This compound has been shown to influence this pathway, particularly in the context of neuroprotection and neurite outgrowth. Studies in differentiated retinal ganglion cells (RGC-5) have demonstrated that this compound can promote neurite outgrowth, and this effect is mediated through the PI3K-Akt-mTOR pathway. nih.govresearchgate.netnih.gov
Research indicates that this compound treatment leads to increased levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), suggesting activation of this pathway. nih.govresearchgate.netnih.govmedchemexpress.com This activation appears to be dependent on the FP receptor, as the effects of this compound on p-Akt and p-mTOR levels are blocked by an FP receptor inhibitor. nih.govresearchgate.netnih.gov Furthermore, inhibition of PI3K with LY294002 or mTOR with rapamycin (B549165) abolishes the neurite outgrowth promoted by this compound, confirming the involvement of this pathway. nih.govresearchgate.net
These findings suggest that this compound, through FP receptor activation, can modulate the PI3K-Akt-mTOR pathway, contributing to potential neuroregenerative effects in retinal cells. nih.govresearchgate.netnih.gov
Data on the effect of this compound on p-Akt and p-mTOR expression in differentiated RGC-5 cells:
| Treatment | p-Akt Expression (% of Control) | p-mTOR Expression (% of Control) |
| Control | 100 | 100 |
| This compound (0.1 μM) | Increased | Increased |
| This compound + AL8810 | Markedly Prevented Increase | Markedly Prevented Increase |
| This compound + LY294002 | Markedly Prevented Increase | Markedly Prevented Increase |
| This compound + Rapamycin | Markedly Prevented Increase | Markedly Prevented Increase |
Rho-associated Kinase Signaling Pathway
The Rho-associated kinase (ROCK) signaling pathway plays a significant role in regulating the cytoskeleton, cell adhesion, and contraction, particularly in the context of aqueous humor outflow facility. researchgate.netresearchgate.netfrontiersin.org this compound's influence on this pathway has been investigated, especially in relation to its effects on ocular tissues like the trabecular meshwork and iris sphincter muscle.
Studies have indicated that the FP receptor can couple with G12 to activate Rho/ROCK signaling. researchgate.net In human Tenon fibroblasts (HTFs), this compound has been shown to induce collagen gel contraction, and this action appears to depend on the activation of Rho-associated kinase. arvojournals.orgnih.gov Inhibition of Rho-associated kinase with Y27632 reduces this compound-induced collagen gel contraction in HTFs. arvojournals.orgnih.gov
However, the direct effect of this compound on Rho-associated kinase activation can vary depending on the tissue and species studied. For instance, while PGF2α was found to induce calcium sensitization in pig iris sphincter muscle through the rho-rho kinase pathway, this compound did not show this effect. arvojournals.org This suggests potential differences in how this compound and its parent compound, PGF2α, interact with this pathway in different ocular tissues.
Focal Adhesion Kinase (FAK) Activation
Focal Adhesion Kinase (FAK) is a protein tyrosine kinase involved in cell adhesion, spreading, and migration, often acting downstream of integrin signaling and being influenced by the Rho signaling pathway. nii.ac.jpuni-freiburg.de Research suggests that this compound can induce the activation of FAK in certain ocular cells.
In human Tenon fibroblasts, this compound has been shown to induce the phosphorylation of FAK. arvojournals.orgnih.gov This activation of FAK is suggested to contribute to the increased contractility of HTFs observed with this compound treatment. arvojournals.org The prostaglandin F2α receptor, which this compound targets, is known to activate a Rho signaling pathway that can lead to the phosphorylation of FAK. arvojournals.org
The activation of FAK by this compound in HTFs appears to be linked to the induction of collagen gel contraction, indicating a role for FAK in the extracellular matrix remodeling processes influenced by this compound. arvojournals.orgnih.gov
Phospholipase C (PLC)-dependent Signaling
Phospholipase C (PLC) is an enzyme that plays a key role in signal transduction by cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C. ekb.eg The FP receptor, targeted by this compound, can couple with Gq proteins to activate PLC. researchgate.netresearchgate.net
Studies have shown that this compound can stimulate phosphoinositide turnover, an indicator of PLC activation, in ocular tissues like the bovine and cat iris sphincter. nih.govnih.govarvojournals.org This effect is concentration-dependent. nih.govnih.govarvojournals.org Inhibition of PLC with U73122 has been shown to reduce this compound-induced collagen gel contraction in human Tenon fibroblasts, indicating the involvement of PLC-dependent signaling in this process. arvojournals.orgnih.gov
The activation of the PLC pathway by this compound contributes to the downstream signaling events that influence smooth muscle contraction and fibroblast activity in the eye. arvojournals.orgnih.govnih.govnih.govarvojournals.org
Data on the effect of this compound on Inositol Phosphates Production in Cat Iris Sphincter:
| Treatment | Concentration (μM) | Inositol Phosphates Formation (% over basal) |
| Control | - | 100 |
| This compound | 1 | 102 |
| PGF2α | 1 | 125 |
Note: Data is derived from a study in cat iris sphincter. nih.govarvojournals.org
Myosin Light Chain (MLC) Phosphorylation
Myosin Light Chain (MLC) phosphorylation is a critical event in regulating smooth muscle contraction and cellular contractility, primarily controlled by MLC kinase (MLCK). nih.govnih.gov The Rho-associated kinase pathway can also influence MLC phosphorylation by inhibiting myosin phosphatase. arvojournals.org this compound has been shown to affect MLC phosphorylation in ocular tissues.
In isolated bovine and cat iris sphincter muscles, this compound has been found to increase MLC phosphorylation in a concentration- and time-dependent manner. nih.govnih.govarvojournals.org This increased phosphorylation is associated with the induction of muscle contraction. nih.govnih.govarvojournals.org Inhibitors of MLC kinase, such as Wortmannin, ML-7, and ML-9, significantly inhibit this compound-induced MLC phosphorylation and contraction, highlighting the importance of MLCK in this process. nih.govnih.govarvojournals.org
In human Tenon fibroblasts, this compound also induces MLC phosphorylation, contributing to the formation of stress fibers and collagen gel contraction. arvojournals.orgnih.gov Inhibition of MLC kinase reduces these effects. arvojournals.orgnih.gov These findings indicate that this compound, through its signaling pathways, influences the contractile machinery of various ocular cells via MLC phosphorylation. arvojournals.orgnih.govnih.govnih.govarvojournals.org
Data on the effect of this compound on MLC Phosphorylation in Cat Iris Sphincter:
| Treatment | Concentration (μM) | Incubation Time (min) | MLC Phosphorylation (% over basal) |
| Control | - | - | 100 |
| This compound | 1 | 5 | 153 to 176 |
| PGF2α | 1 | 5 | 171 to 181 |
Note: Data is derived from a study in cat iris sphincter. nih.govarvojournals.org The range indicates variation observed in different experiments within the study.
Pharmacokinetics and Biotransformation
Ocular Pharmacokinetics
Following topical administration to the eye, latanoprost is well absorbed through the cornea. nih.govwikipedia.orgmims.commims.com
Corneal Absorption and Hydrolysis to this compound Acid
This compound, being a lipophilic isopropyl ester prodrug, readily penetrates the cornea. nih.govwikipedia.orgdrugbank.com During its passage through the cornea, the ester undergoes rapid and complete hydrolysis by esterases to form this compound acid, the biologically active metabolite. nih.govresearchgate.netmims.commpa.semedcentral.com This hydrolysis in the cornea is the main metabolic transformation of this compound in the eye. researchgate.netnih.gov
Aqueous Humor Concentration Profiles (Peak Concentration and Half-Life)
Studies in humans indicate that the peak concentration of this compound acid in the aqueous humor is typically reached about two hours after topical administration. nih.govresearchgate.netmpa.semedcentral.comdrugs.comfda.gov Peak concentrations in the aqueous humor have been reported to range from approximately 15 to 30 ng/mL following a clinical dose. researchgate.netdrugbank.comnih.gov The elimination half-life of this compound acid from the aqueous humor is estimated to be around 2 to 3 hours. researchgate.netmedcentral.comnih.govdrugs.com
Here is a summary of aqueous humor concentration data:
| Parameter | Value (approximate) | Time to Peak | Half-Life | Citation |
| Peak Concentration | 15-30 ng/mL | 1-2 hours | 2-3 hours | researchgate.netdrugbank.comnih.govfda.gov |
Distribution within Ocular Tissues (Anterior Segment, Conjunctiva, Eyelids, Iris/Ciliary Body)
Following topical application, this compound is primarily distributed within the anterior segment of the eye, including the conjunctiva and eyelids. mpa.sehres.cahres.ca Studies in monkeys have shown that this compound is primarily distributed in the anterior segment, the conjunctiva, and the eyelids, with only minute quantities reaching the posterior segment. mpa.sehres.cahres.ca In rabbits, the distribution of this compound acid in ocular tissues following topical administration showed the highest levels in the cornea, followed by the eyelid, sclera/choroid, conjunctiva, iris/ciliary body, retina, lens, and optic nerve. fda.gov After intracameral dosing in dogs and monkeys, radioactivity was concentrated in the cornea, iris, ciliary body, and anterior chamber. researchgate.net In monkeys, intracameral dosing also showed distribution along the uveoscleral outflow pathway. researchgate.net
Minimal Intraocular Metabolism of this compound Acid
Once this compound is hydrolyzed to this compound acid in the cornea, there is practically no further metabolism of this compound acid within the eye itself. researchgate.nethres.cahres.ca
Systemic Pharmacokinetics
While the primary effects of this compound are ocular, some systemic absorption does occur. drugbank.commedcentral.com
Rapid Systemic Absorption and Low Plasma Concentration
This compound is rapidly absorbed into the systemic circulation, primarily through blood vessels in the conjunctiva and mucous membranes. medcentral.comdrugs.com Systemically absorbed this compound is almost completely hydrolyzed to this compound acid by esterases present in the plasma. medcentral.comnih.gov The peak concentration of this compound acid in plasma appears rapidly, typically within 5 to 15 minutes after topical application. researchgate.netdrugbank.commedcentral.comnih.gov Peak plasma concentrations are very low, reaching levels around 53 pg/mL. researchgate.netdrugbank.commedcentral.comnih.gov The elimination half-life of this compound acid from human plasma is rapid, approximately 17 minutes. nih.govresearchgate.netmims.comdrugbank.commpa.semedcentral.comnih.govdrugs.comfda.govhres.cahres.ca In patients on continuous therapy for over a year, plasma levels of this compound acid were often below the limit of detection. researchgate.netmedcentral.comnih.gov The volume of distribution of this compound acid in humans following ocular administration is approximately 0.36 L/kg, and following intravenous administration, it is about 0.16 L/kg. nih.govresearchgate.netmims.comdrugbank.commpa.senih.govdrugs.com Systemic clearance averages around 7 mL/minute per kg. nih.govdrugbank.commedcentral.comfda.gov
Here is a summary of systemic pharmacokinetic data for this compound acid:
| Parameter | Value (approximate) | Time to Peak | Elimination Half-Life | Volume of Distribution (Ocular Admin) | Volume of Distribution (IV Admin) | Systemic Clearance | Citation |
| Peak Plasma Conc. | 53 pg/mL | 5-15 minutes | 17 minutes | 0.36 L/kg | 0.16 L/kg | 7 mL/min/kg | nih.govresearchgate.netmims.comdrugbank.commpa.semedcentral.comnih.govdrugs.comfda.govhres.cahres.ca |
The main metabolism of this compound acid in the systemic circulation occurs in the liver via fatty acid beta-oxidation. nih.govmims.commims.comfda.govhres.ca This process yields the 1,2-dinor and 1,2,3,4-tetranor metabolites, which exhibit weak or no biological activity. nih.govresearchgate.netmims.comnih.govhres.ca These metabolites are primarily excreted in the urine, accounting for the majority of recovered radioactivity after administration. nih.govresearchgate.netmims.comnih.govfda.govhres.ca
Plasma Protein Binding
This compound acid, the active form of this compound, exhibits significant plasma protein binding in the systemic circulation. Approximately 87% to 90% of this compound acid is bound to plasma proteins. medsafe.govt.nznih.govdrugbank.comhres.cahres.camims.com
Here is a data table summarizing the plasma protein binding:
| Compound | Plasma Protein Binding (%) |
| This compound Acid | 87-90 |
Systemic Clearance and Half-Life of this compound Acid
Following systemic absorption, this compound acid is rapidly cleared from the plasma. The elimination half-life of this compound acid in plasma is approximately 17 minutes. nih.govmedsafe.govt.nzsante.frdrugbank.commedcentral.comresearchgate.netsandoz.comwikipedia.orgnih.govhres.cadrugs.comhres.cahres.cahres.ca The systemic clearance of this compound acid is approximately 7 mL/min/kg. nih.govdrugbank.commedcentral.com
Data on systemic clearance and half-life are presented below:
| Parameter | Value | Unit |
| Plasma Elimination Half-Life | ~17 | minutes |
| Systemic Clearance | ~7 | mL/min/kg |
Hepatic Metabolism via Fatty Acid β-oxidation
Systemically absorbed this compound acid undergoes extensive metabolism in the liver. nih.govmedsafe.govt.nzsante.frnih.govdrugbank.commedcentral.comsandoz.comhres.cadrugs.comhres.cahres.cahres.canih.govdrugs.com The primary metabolic pathway involves fatty acid β-oxidation. nih.govnih.govdrugbank.commedcentral.comnih.gov This process leads to the sequential degradation of the carboxylic acid side chain. nih.govnih.govdrugbank.commedcentral.comnih.gov
Formation of 1,2-dinor and 1,2,3,4-tetranor Metabolites
Hepatic β-oxidation of this compound acid results in the formation of two major metabolites: 1,2-dinor this compound acid and 1,2,3,4-tetranor this compound acid. nih.govmedsafe.govt.nzsante.frnih.govdrugbank.commedcentral.comsandoz.comhres.cahres.cahres.cahres.canih.gov These metabolites are formed by the removal of two and four carbon units, respectively, from the carboxylic acid chain of this compound acid. nih.govnih.govdrugbank.commedcentral.comnih.gov
Biological Activity of Metabolites
Studies, primarily in animals, indicate that the main metabolites of this compound acid, the 1,2-dinor and 1,2,3,4-tetranor metabolites, exhibit weak or no biological activity. medsafe.govt.nzsante.frsandoz.comhres.cahres.cahres.ca However, some research suggests that certain this compound impurities or related substances, such as 15-ketothis compound, may possess biological activity. mdpi.com this compound acid itself is reported to have significantly higher activity at the prostaglandin (B15479496) F2α receptor compared to the this compound prodrug. mdpi.com
Elimination Pathways: Renal and Fecal Excretion
The metabolites of this compound acid, primarily the 1,2-dinor and 1,2,3,4-tetranor metabolites, are predominantly eliminated from the body via the kidneys. nih.govmedsafe.govt.nzsante.frnih.govdrugbank.commedcentral.comsandoz.comhres.cadrugs.comhres.cahres.cahres.canih.gov Following topical administration, approximately 88% of the this compound dose is recovered in the urine. nih.govnih.govdrugbank.commedcentral.comhres.cahres.ca A smaller portion, about 15% of a dose, is reported to be excreted in the feces, suggesting some degree of biliary excretion of the drug or its metabolites. nih.govdrugbank.commedcentral.comhres.cahres.ca Unchanged this compound or this compound acid are generally not recovered in urine or feces. medcentral.com
Elimination data is summarized below:
| Elimination Pathway | Percentage of Dose Recovered |
| Urine | ~88% |
| Feces | ~15% |
Pharmacokinetic Variability and Special Populations
Information regarding pharmacokinetic variability and the pharmacokinetics of this compound in specific special populations, such as those with renal or hepatic impairment, is limited. nih.govhres.cadrugs.comsante.fr While the liver is the primary site of metabolism, and the kidneys are the main route of excretion for the metabolites, the impact of impaired hepatic or renal function on this compound pharmacokinetics has not been extensively studied. nih.govhres.cadrugs.com Therefore, caution is advised when administering ophthalmic prostaglandin F2-alpha analogues, including this compound, to patients with known renal and/or hepatic impairment. hres.cadrugs.com Differences in the pharmacokinetics of this compound in the pediatric population have also not been investigated. hres.ca
Pediatric Pharmacokinetics
Research into the pharmacokinetics of this compound in pediatric populations has been conducted to understand systemic exposure in different age groups. An open-label pharmacokinetic study evaluated plasma this compound acid concentrations in pediatric patients ranging from birth to less than 18 years of age, compared to adults. This study included 22 adults and 25 pediatric patients with ocular hypertension and glaucoma, all receiving this compound 50 mcg/mL once daily in each eye for at least two weeks. europa.eu
The study found that systemic exposure to this compound acid was higher in younger children compared to adults. Specifically, this compound acid systemic exposure was approximately 2-fold higher in children aged 3 to less than 12 years and approximately 6-fold higher in children less than 3 years old when compared with adults. europa.eumedicines.org.uknih.govresearchgate.net This increased exposure in younger children is likely attributed to their lower body weight and smaller blood volume. nih.govresearchgate.netarvojournals.org
Despite the higher systemic exposure in younger pediatric patients, this compound acid was found to be rapidly eliminated from the blood across all age groups studied. nih.govresearchgate.net Plasma concentrations were typically undetectable within 10 to 30 minutes post-dose in most groups, with the exception of the less than 3-year age group. nih.govresearchgate.net The median plasma elimination half-life was short, generally less than 20 minutes, and similar across the different age groups with sufficient data. arvojournals.org
The median peak plasma concentration (Cmax) and the median area under the concentration-time curve (AUC) for this compound acid were higher in the younger pediatric age groups. nih.govresearchgate.net The median peak plasma concentration was 166 pg/mL in the less than 3-year age group, compared to 49 pg/mL in the 3 to less than 12-year group, 16 pg/mL in the 12 to less than 18-year group, and 26 pg/mL in the adult group (≥18 years). nih.govresearchgate.net The median AUC from zero to the last measurable concentration was also highest in the less than 3-year age group (2716 pg/min/mL), followed by the 3 to less than 12-year group (588 pg/min/mL), the adult group (380 pg/min/mL), and the 12 to less than 18-year group (106 pg/min/mL). nih.govresearchgate.net
The main metabolism of this compound acid occurs in the liver through fatty acid beta-oxidation, resulting in the formation of the 1,2-dinor and 1,2,3,4-tetranor metabolites. europa.eumedicines.org.ukdrugbank.comhres.canih.govsante.frnih.gov These metabolites exhibit little to no biological activity in animal studies and are primarily excreted in the urine. europa.eumedicines.org.ukdrugbank.comhres.casante.frnih.govmedsafe.govt.nz Approximately 88% of the topically administered this compound dose is recovered in the urine. drugbank.comnih.govnih.gov
Based on the available data from pediatric pharmacokinetic studies, although systemic exposure is higher in younger children, the rapid elimination and maintenance of a wide safety margin for systemic adverse effects, extrapolated from adult intravenous safety data, suggest that the topical adult dose of this compound is generally well tolerated in pediatric patients. europa.eumedicines.org.uknih.govarvojournals.orgdovepress.com
| Age Group (Years) | Median Cmax (pg/mL) | Median AUC (pg*min/mL) | Median Plasma Half-life (min) |
| <3 | 166 | 2716 | <20 |
| 3 to <12 | 49 | 588 | <20 |
| 12 to <18 | 16 | 106 | <20 |
| ≥18 (Adults) | 26 | 380 | <20 |
Note: Data presented in the table are based on findings from an open-label pharmacokinetic study in pediatric and adult patients with ocular hypertension and glaucoma. nih.govresearchgate.net
Clinical Efficacy and Comparative Studies
Intraocular Pressure Reduction
Latanoprost is a potent agent for lowering IOP, a critical factor in the management of glaucoma and ocular hypertension. openstax.org
This compound typically demonstrates a significant reduction in IOP. The onset of its effects is usually observed within three to four hours after administration, and its IOP-lowering effect can last for at least 24 hours, supporting once-daily dosing. wikipedia.orgmims.com
Within the class of prostaglandin (B15479496) analogs, this compound has been compared to agents such as bimatoprost (B1667075), travoprost (B1681362), tafluprost (B1681877), and unoprostone. While the IOP-lowering effect among prostaglandin analogs is generally considered comparable, some studies suggest slight differences. mdpi.com Bimatoprost 0.03% and travoprost 0.004% have been reported to reduce IOP slightly more than this compound 0.005% in some comparisons. mdpi.com At the peak and trough, the largest reduction in mean IOP has been observed with prostaglandin analogues, with bimatoprost often showing a slightly greater reduction followed by this compound and travoprost.
This compound has consistently demonstrated comparable or greater efficacy in lowering IOP when compared to other classes of ocular hypotensive agents, including beta-blockers (like timolol), carbonic anhydrase inhibitors (like dorzolamide), and alpha-adrenergic agonists (like brimonidine). Prostaglandin analogs, including this compound, are generally considered superior in their IOP-lowering effect compared to other topical classes such as nonselective β-blockers, α-adrenergic agonists, selective β-blockers, and topical carbonic anhydrase inhibitors. mdpi.com
Studies have shown significant IOP reductions with this compound compared to timolol (B1209231), with this compound resulting in an average further lowering of IOP. In comparisons with fixed combinations like dorzolamide (B1670892)/timolol, prostaglandin analogues have shown comparable or greater efficacy. For instance, a meta-analysis indicated that this compound was associated with greater efficacy in lowering diurnal mean IOP compared to the combination of dorzolamide/timolol in patients inadequately controlled with timolol monotherapy. However, in patients without prior timolol treatment, this compound was found to be as effective as dorzolamide/timolol.
This compound is indicated for the treatment of elevated IOP in patients with open-angle glaucoma and ocular hypertension. wikipedia.org These are the primary conditions for which its efficacy has been extensively studied and confirmed. While the provided search results primarily focus on primary open-angle glaucoma and ocular hypertension, the mechanism of action of this compound (increasing uveoscleral outflow) is relevant to reducing IOP in various conditions characterized by elevated pressure.
Combination Therapy and Additivity
When monotherapy does not achieve the target IOP, combination therapy with agents from different classes is often employed. openstax.org
This compound has been shown to produce an additional reduction in IOP when used in combination with other ocular hypotensive agents, including beta-adrenergic antagonists (like timolol), cholinergic agonists (like pilocarpine), carbonic anhydrase inhibitors (like acetazolamide), and adrenergic agonists (like dipivefrin). nih.gov These combinations leverage different mechanisms of action to achieve greater IOP reduction. nih.govnih.gov The additive effect of this compound with these classes is considered clinically significant. nih.gov
For example, the fixed combination of this compound and timolol combines the mechanisms of increasing uveoscleral outflow and decreasing aqueous humor formation, resulting in slightly greater additional IOP reduction compared to either drug alone. nih.gov Studies comparing the addition of this compound or brimonidine (B1667796) to a fixed combination of timolol and dorzolamide in patients with inadequately controlled primary open-angle glaucoma have shown that both combinations significantly reduced peak and trough IOPs from baseline, with comparable effects between the this compound and brimonidine additions. nih.gov
Here is a summary of comparative IOP reduction data from selected studies:
| Comparison | IOP Reduction Finding | Source |
| This compound vs. Timolol | This compound showed significantly greater IOP reduction (average 1.6 mmHg further lowering). | |
| Prostaglandin Analogs vs. Dorzolamide/Timolol | Prostaglandin analogs (including this compound) showed comparable or greater efficacy. | |
| This compound + Brimonidine vs. Timolol/Dorzolamide | Combination of brimonidine and this compound produced significantly greater mean IOP reductions in patients with glaucoma or ocular hypertension. nih.gov | nih.gov |
| This compound + TDC vs. Brimonidine + TDC (in POAG uncontrolled on TDC) | Both combinations significantly reduced peak/trough IOPs from baseline, with comparable effects between groups. nih.gov | nih.gov |
| This compound/Timolol vs. Dorzolamide/Timolol | This compound/timolol was more effective in lowering mean diurnal IOP. plos.org | plos.org |
| This compound/Timolol vs. Brimonidine/Timolol | This compound/timolol was more effective in lowering mean diurnal IOP. plos.org | plos.org |
Paradoxical Elevations in IOP with Concomitant Prostaglandin Analogs
The concomitant ophthalmic administration of two or more prostaglandin analogs or derivatives is generally not recommended due to reports of paradoxical elevations in IOP. efda.gov.ethres.casandoz.commedscape.com This phenomenon suggests a potential interference or counteractive effect when multiple agents from this class are used simultaneously. Studies indicate that combining ophthalmic prostaglandins (B1171923) may decrease the intended IOP-lowering effect or lead to these unexpected increases in pressure. medscape.com Specific prostaglandin analogs mentioned in the context of potential paradoxical elevations when used with this compound include bimatoprost, travoprost, and tafluprost. medscape.com
Long-Term Efficacy and Persistence of IOP Reduction
This compound has demonstrated sustained efficacy in reducing IOP over the long term. Following topical administration, IOP reduction typically begins within 3-4 hours, with the maximum effect observed between 8 and 12 hours, and the pressure reduction is maintained for at least 24 hours. nih.govmims.comefda.gov.ethres.catandfonline.com
In studies evaluating long-term treatment, this compound has been shown to significantly lower IOP from baseline in patients with open-angle glaucoma or ocular hypertension. For instance, in studies up to 12 months, topical application of this compound 0.005% once daily resulted in mean IOP reductions of approximately 23-35% from baseline values, corresponding to a decrease of 6.3-8.6 mm Hg in patients with mean baseline IOPs of 23-25 mm Hg. medcentral.com
In a study involving patients with normal tension glaucoma (NTG) treated with this compound monotherapy for at least 6 months (averaging 11 months), the average diurnal IOP was reduced by 17% and the maximum diurnal IOP by 19% compared to baseline. nih.gov 41% of treated patients in this study achieved at least a 20% decrease in average diurnal IOP. nih.gov Another study in NTG patients reported a mean IOP reduction of 2.4 mmHg (16.0%) over 12 months of treatment, with the initial reduction maintained throughout the period. ekjo.org This study also noted that higher baseline IOP correlated with a greater IOP reduction. ekjo.org
The IOP-lowering effect of this compound can persist for a period after discontinuation. In patients who received long-term therapy (e.g., 6 months), pharmacologic effects may continue for at least 14 days after the drug is stopped. medcentral.com
Comparative studies have assessed the long-term efficacy of this compound against other IOP-lowering medications. This compound has been reported to be significantly more effective than timolol 0.5% administered twice daily in reducing mean diurnal IOP, with this compound showing a further significant reduction from 2 weeks to 6 months while timolol's effects remained consistent after 2 weeks. tandfonline.comdovepress.com Comparisons with other prostaglandin analogs like bimatoprost and travoprost have shown comparable IOP-reducing effects, with some studies indicating no significant difference in efficacy between this compound and bimatoprost or a small, non-significant difference favoring this compound over travoprost. tandfonline.com
Persistence in using IOP-lowering medications is crucial for managing glaucoma. Studies evaluating persistence and adherence to prostaglandin/prostamide-class medications, including this compound, have shown varying rates. In one retrospective study over a 12-month period, the percentage of patients persistent with this compound was 69.4%. nih.gov Mean adherence for patients prescribed this compound was 75.4% over the year. nih.gov
The following table summarizes some long-term IOP reduction data for this compound:
| Study Population | Treatment Duration | Mean Baseline IOP (mmHg) | Mean IOP Reduction (%) |
| Open-angle glaucoma or ocular hypertension medcentral.com | Up to 12 months | 23-25 | 27-35 |
| Normal Tension Glaucoma nih.gov | ~11 months | - | 17% (average diurnal), 19% (maximum diurnal) |
| Normal Tension Glaucoma ekjo.org | 12 months | 15.0 | 16.0 |
Adverse Event Profiles and Mechanisms
Ocular Adverse Events
The administration of latanoprost can lead to several changes in and around the eye. These effects are primarily localized and are a direct consequence of the drug's mechanism of action on various ocular tissues.
Conjunctival/Episcleral Hyperemia
Conjunctival hyperemia, or redness of the eye, is a frequently reported side effect of this compound, occurring in 5% to 15% of patients. This condition is characterized by the dilation of blood vessels in the conjunctiva, the clear membrane covering the white part of the eye. The redness typically manifests within the first few days of initiating treatment and tends to diminish in intensity over the course of a month with continued use.
Iris Hyperpigmentation (Increased Melanin (B1238610) Production in Melanocytes)
This compound can induce a gradual change in iris color, making it appear more brown. This is a well-documented side effect that results from an increase in the production of melanin by melanocytes, the pigment-producing cells within the iris stroma. It is crucial to note that this change is due to stimulated melanogenesis and not a proliferation or increase in the number of melanocytes. The mechanism is believed to involve the upregulation of the tyrosinase gene, which is a key enzyme in the melanin synthesis pathway. Studies in primates have shown an increased amount of melanin within the iridial melanocytes of this compound-treated eyes.
The increased pigmentation of the iris induced by this compound is considered a permanent and irreversible change. Follow-up studies of patients who have discontinued (B1498344) the medication have shown that the darkened iris color does not revert to its original shade. This permanence is a significant consideration for patients, particularly those undergoing unilateral treatment, as it can result in a noticeable difference in eye color between the treated and untreated eye (heterochromia).
The likelihood of developing this compound-induced iris hyperpigmentation is significantly higher in individuals with mixed-color irides. This includes eye colors such as green-brown, yellow-brown, gray-brown, and blue-brown. The reported incidence of this side effect varies across studies, which may be partly explained by the prevalence of different iris colors in the study populations. For instance, one study in a Mediterranean population with a high prevalence of mixed iris colors reported a higher incidence of pigmentation changes than previously noted in other populations. In contrast, individuals with uniformly blue or brown eyes are less likely to experience a noticeable change in iris color.
| Baseline Iris Color | Incidence of Pigmentation Change | Reference |
|---|---|---|
| Hazel or Green | 7-9% | |
| Mixed-Color (Green-Brown, Yellow-Brown) | Higher Propensity | |
| Brown | 3% | |
| Blue | <1% |
Periorbital and Eyelash Changes (Prostaglandin Analog Periorbitopathy, Hypertrichosis, Pigmentation, Misdirected Growth)
This compound and other prostaglandin (B15479496) analogs can cause a range of changes to the eyelids and eyelashes, collectively known as prostaglandin-associated periorbitopathy (PAP). These changes include a deepening of the upper eyelid sulcus, which can give the eyes a sunken appearance.
Furthermore, this compound is well-known to cause eyelash changes, including:
Hypertrichosis : An increase in the length, thickness, and number of eyelashes. This occurs because this compound can prolong the anagen (growth) phase of the hair follicle cycle.
Pigmentation : A darkening of the eyelashes and the periorbital skin of the eyelids. The mechanism for skin hyperpigmentation is similar to that in the iris, involving increased melanogenesis without melanocyte proliferation.
Misdirected Growth : Changes in the curvature and direction of eyelash growth.
| Observed Change | Description | Reference |
|---|---|---|
| Increased Length | Eyelashes grow longer than baseline. | |
| Increased Thickness | Individual eyelashes become thicker in diameter. | |
| Increased Number | An increase in the quantity of visible eyelashes. | |
| Increased Pigmentation | Eyelashes and surrounding vellus hairs become darker. | |
| Increased Curvature | The natural curl of the eyelashes may be altered. |
In contrast to the permanent nature of iris hyperpigmentation, the changes to the eyelashes and the hyperpigmentation of the periorbital skin are generally considered reversible upon discontinuation of this compound. When the medication is stopped, the eyelashes tend to gradually return to their original state, and the darkened skin on the eyelids typically lightens over time. The reversibility of skin pigmentation is attributed to the normal process of epidermal cell turnover, where melanin-laden keratinocytes are eventually shed from the skin's surface.
Ocular Surface Effects and Irritation (Burning, Grittiness, Itching, Stinging, Foreign Body Sensation)
This compound use is frequently associated with a range of subjective ocular irritation symptoms. Patients may report sensations of burning, stinging, itching, grittiness, and the feeling of a foreign body in the eye. These symptoms are often mild to moderate and may decrease as the body adapts to the medication. Conjunctival hyperemia, or redness of the eyes, is also a very common related side effect. While often considered minor, these ocular surface side effects can impact a patient's quality of life and adherence to therapy.
Historically, many of these adverse effects were attributed to preservatives, such as benzalkonium chloride (BAK), present in this compound formulations. BAK is a known quaternary ammonium (B1175870) compound that can cause tear film instability, loss of conjunctival goblet cells, squamous metaplasia, apoptosis, and disruption of the corneal epithelial barrier. However, a growing body of evidence from both clinical and experimental studies suggests that this compound itself, even in preservative-free formulations, contributes to ocular surface toxicity and inflammation.
A meta-analysis comparing different prostaglandin analogues found that this compound was associated with a lower incidence of conjunctival hyperemia compared to travoprost (B1681362) and bimatoprost (B1667075), though it remains a common side effect.
Dry Eye-Like Ocular Surface Damage
Beyond subjective irritation, this compound can induce objective signs of ocular surface damage that mimic dry eye disease. Long-term application of this compound eye drops has been linked to tear film instability and other manifestations of ocular surface disease. Studies in animal models using preservative-free this compound have demonstrated that the active compound itself can cause these dry eye-like changes by promoting inflammation.
Decreased Tear Production and Conjunctival Goblet Cell Loss
Research has shown that topical this compound treatment can lead to a reduction in tear production. A study on glaucoma patients using BAK-preserved this compound found a significant negative association with tear flow and a gradual deterioration in Basal Schirmer's test results over a four-month period.
Furthermore, this compound has been shown to induce the loss of conjunctival goblet cells. These specialized cells are crucial for producing mucin, a key component of the tear film that provides lubrication and protection to the ocular surface. A study in rabbits found that once-daily dosing of this compound with 0.02% BAK for 30 days resulted in a significant loss of goblet cells compared to preservative-free artificial tears or travoprost with a different preservative system. The loss of goblet cells can lead to decreased mucin secretion, resulting in an unstable tear film and potential mechanical damage to the cornea and conjunctiva. Evidence from mouse models confirms that even preservative-free this compound can induce a significant loss of conjunctival goblet cells.
Corneal Epithelial Barrier Disruption and Cell Apoptosis
This compound can compromise the integrity of the corneal epithelial barrier. The corneal epithelium relies on tight junctions, formed by proteins like zonula occludens-1 (ZO-1) and occludin-1, to prevent the entry of foreign substances. Studies have demonstrated that topical application of this compound can disrupt this barrier.
The mechanism involves the upregulation of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-9, in the corneal epithelium. These enzymes are involved in remodeling the extracellular matrix. Their increased expression, stimulated by this compound, is associated with a corresponding decrease in the expression of the tight junction proteins ZO-1 and occludin-1. This breakdown of the epithelial barrier function has been observed in rabbit models, where commercial this compound solutions induced dislocation of ZO-1 and occludin from their normal locations.
In addition to barrier disruption, this compound promotes apoptosis, or programmed cell death, of ocular surface cells. Both in vitro and in vivo studies have shown that this compound can induce apoptosis in corneal and conjunctival epithelial cells. This effect has been demonstrated through TUNEL assays and immunofluorescent staining for activated caspase-3 and caspase-8, which are key mediators of apoptosis. Research on human reconstituted corneal epithelia found that BAK-preserved this compound induced significant apoptosis in the apical layers. Animal studies further confirmed that commercial this compound solutions cause apoptosis in the superficial corneal epithelium.
| Effect | Key Findings | Mechanism/Markers | Model System | Reference |
|---|---|---|---|---|
| Decreased Tear Production | Significantly decreased tear flow observed after treatment. | Basal Schirmer's Test | Mice, Humans | |
| Conjunctival Goblet Cell Loss | Significant reduction in the number of goblet cells. | Periodic acid-Schiff (PAS) staining | Mice, Rabbits | |
| Corneal Barrier Disruption | Disrupted barrier function and altered tight junction protein expression. | Decreased ZO-1 and occludin-1; Increased MMP-3 and MMP-9 | Mice, Rabbits | |
| Cell Apoptosis | Increased number of apoptotic cells on the ocular surface. | TUNEL assay; Increased activated caspase-3 and caspase-8 | Mice, Human Corneal Epithelial Cells |
Inflammatory Complications
While this compound is primarily known for its intraocular pressure-lowering effects, it can also be associated with inflammatory complications in some patients.
Intraocular Inflammation (Iritis/Uveitis)
There is a documented association between the use of this compound and the development or recurrence of anterior uveitis (inflammation of the iris and ciliary body). Case reports have described patients with open-angle glaucoma developing unilateral uveitis only in the eye treated with this compound. In these cases, the inflammation resolved after discontinuing the drug and recurred upon rechallenge.
Patients with a prior history of uveitis or previous incisional ocular surgery appear to be at a higher risk for this complication. In a study of three patients with a history of uveitic glaucoma, a recurrence of inflammation was observed 7 to 16 days after starting this compound therapy. The proposed mechanism involves the pro-inflammatory nature of prostaglandins (B1171923), which can disrupt the blood-aqueous barrier and mediate inflammation.
Macular Edema, including Cystoid Macular Edema
The development of macular edema, particularly cystoid macular edema (CME), is a rare but recognized inflammatory complication of this compound therapy. CME involves fluid accumulation in the macula, the part of the retina responsible for sharp, central vision, leading to blurred or distorted vision.
This adverse event is more likely to occur in eyes with pre-existing risk factors that compromise the blood-retinal barrier. Retrospective case series have identified several coexisting ocular conditions that may increase the risk of this compound-associated CME, including:
Aphakia (absence of the lens) or pseudophakia (presence of an artificial intraocular lens), especially with a ruptured posterior capsule or after complicated cataract surgery.
A history of anterior uveitis.
Epiretinal membrane.
History of macular edema from other causes, such as branch retinal vein occlusion.
Diabetes mellitus.
In reported cases, clinically significant CME developed within 1 to 11 months of initiating this compound treatment. The condition typically resolves, and visual acuity improves after the discontinuation of this compound, sometimes with the concurrent use of topical steroidal or nonsteroidal anti-inflammatory drugs. While most cases are associated with the aforementioned risk factors, there have been rare reports of CME occurring in phakic patients without any apparent risk factors, even after long-term use. The development of CME has also been reported with preservative-free this compound formulations.
| Risk Factor Category | Specific Condition | Reference |
|---|---|---|
| Lens Status / Surgical History | Aphakia / Pseudophakia | |
| Complicated Cataract Surgery (e.g., ruptured posterior capsule, vitreous loss) | ||
| History of Inflammation | Anterior Uveitis | |
| Previous Macular Edema | ||
| Retinal Conditions | Epiretinal Membrane | |
| Branch Retinal Vein Occlusion | ||
| Systemic Conditions | Diabetes Mellitus |
Reactivation of Herpetic Keratitis
There is evidence suggesting an association between the use of this compound and the reactivation of herpes simplex virus (HSV) keratitis. Clinicians are advised to exercise caution when prescribing this compound to patients with a history of herpetic keratitis and to avoid its use in cases of active herpes simplex keratitis.
The proposed mechanism for this reactivation involves the inflammatory effects of prostaglandins. this compound, by mimicking endogenous prostaglandins, may create an inflammatory environment in the eye that can trigger the latent virus to reactivate. Prostaglandins are considered a potential final common pathway for stimulating the recurrence of herpes simplex keratitis. Case reports have documented the recurrence of herpetic keratitis in patients after initiating this compound therapy, with the condition resolving upon discontinuation of the drug and recurring upon rechallenge. In some instances, antiviral therapy was unable to control the keratitis until this compound was stopped. Animal studies in rabbits have also shown that this compound may increase the severity of acute herpetic keratitis and the risk of recurrence in latently infected animals.
Corneal Effects (Edema, Erosions, Calcification)
This compound can induce several adverse effects on the cornea, including edema, erosions, and, rarely, calcification.
Corneal Edema and Erosions : Cases of corneal edema and erosions have been reported with this compound use. The preservative benzalkonium chloride (BAC), present in some this compound formulations, has been implicated in corneal surface toxicity. Studies have shown that BAC-preserved this compound can cause significant superficial corneal damage, including epithelial cell loss and edema. In contrast, preservative-free this compound formulations appear to have a better safety profile regarding the corneal epithelium. A long-term, 5-year surveillance study found that the incidence of severe corneal erosions with this compound was low (less than 3%) and comparable to other intraocular pressure-lowering medications.
Corneal Calcification : Although very rare, cases of corneal calcification have been reported in association with the use of phosphate-containing eye drops in patients with significantly damaged corneas. Since some this compound formulations contain phosphates as excipients, this potential risk, though minimal, is noteworthy for this specific patient population.
Systemic Adverse Events
Generally Low Incidence due to Rapid Elimination and Low Plasma Concentration
Systemic adverse effects associated with topical this compound administration are generally infrequent. This is largely attributed to the drug's pharmacokinetic profile. This compound is an isopropyl ester prodrug that is hydrolyzed to its biologically active form, this compound acid, in the cornea. Any of the active acid that reaches the systemic circulation is rapidly metabolized by the liver and has a very short plasma half-life of approximately 17 minutes. This rapid elimination results in low plasma concentrations, minimizing the potential for systemic side effects. Studies in healthy volunteers have shown that even intravenous infusions producing plasma concentrations 200 times higher than those seen with clinical treatment did not result in adverse reactions.
Hypersensitivity Reactions
Hypersensitivity reactions to this compound can occur, manifesting as both localized and, rarely, severe systemic events. Allergic contact dermatitis is a known, though uncommon, side effect, presenting with symptoms like pruritus, erythema, and swelling of the eyelids. These reactions are classified as Type 4, T-cell-mediated hypersensitivity, which explains the delayed onset after a period of sensitization. In rare instances, severe cutaneous reactions, including blistering rashes on the eyelids, neck, and hands, have been reported following direct contact with the eye drops.
Systemically, serious allergic reactions (anaphylaxis) are possible, though very rare. Symptoms necessitating immediate medical attention include swelling of the lips, mouth, or tongue, respiratory distress, and a widespread, severe rash.
Cardiac Events (Angina Pectoris, Atrial Tachycardia)
Despite the low systemic absorption, there are reports of cardiac adverse events associated with this compound use. These are considered rare or very rare side effects. Events such as angina pectoris, palpitations, and atrial tachycardia have been documented.
Several potential mechanisms have been proposed to explain these cardiac effects. One theory is that systemic absorption of this compound, a prostaglandin F2α analogue, could induce vasoconstriction in the coronary vessels, leading to angina, particularly in patients with pre-existing coronary artery disease. Another postulated mechanism involves prostaglandin F2α's potential to induce cardiac myocyte hypertrophy, which could increase myocardial oxygen demand and precipitate ischemia. While a definitive causal link has not been firmly established, the remission of symptoms upon cessation of the drug in some case reports supports a possible association.
| Cardiac Adverse Event | Reported Association with this compound | Potential Mechanism |
| Angina Pectoris | Reports of exacerbation or new onset. | Coronary vasoconstriction; increased myocardial oxygen demand. |
| Palpitations/Tachycardia | Fast heart rate (palpitations) and atrial tachycardia have been noted. | Prostaglandin F2α has been shown to affect cardiac rate and rhythmicity. |
Bronchospasm and Exacerbation of Asthma
The potential for this compound to cause bronchospasm and exacerbate asthma is a noted, though uncommon, systemic adverse effect. Product labeling includes warnings about these potential respiratory effects. However, clinical studies investigating this association have produced mixed findings. Some research indicates that this compound does not significantly affect lung function in healthy volunteers or in patients with stable, moderate asthma. One study found no clinically important differences in airway function or asthma symptoms in asthmatic patients treated with this compound compared to a placebo. Conversely, post-marketing reports and some case studies suggest that this compound can trigger or worsen asthma symptoms.
Activation of Renin-Angiotensin-Aldosterone System and Potential Blood Pressure Elevation
Prostaglandin F2α analogues, such as this compound, have been reported to have the potential to activate the renin-angiotensin-aldosterone system (RAAS), which may lead to an elevation in blood pressure. The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The interaction between prostaglandins and the renin-angiotensin system within the kidneys is complex. Prostaglandins can influence renin release, a key initiating step in the RAAS cascade.
While systemic side effects with topical this compound are generally considered rare due to low plasma concentrations after administration, there have been case reports of hypertensive events in elderly patients. One case report detailed a statistically significant increase in both systolic and diastolic blood pressure in an 80-year-old woman coinciding with the use of this compound. The blood pressure elevation resolved upon discontinuation of the drug and reappeared upon its reintroduction. The proposed mechanism for this cardiovascular effect is a vasoconstrictor action that can trigger a reversible increase in blood pressure.
Table 1: Summary of Findings on this compound and Blood Pressure
| Finding | Observation | Source(s) |
| Mechanism | Prostaglandin F2α analogues can activate the renin-angiotensin-aldosterone system. | |
| Clinical Observation | Case reports have described hypertensive events in elderly patients using this compound. | |
| Reversibility | In a reported case, blood pressure elevation resolved after discontinuing this compound. |
Neurological Events (Dizziness, Headache, Migraines)
Neurological events, including dizziness, headache, and migraines, have been reported as systemic side effects of this compound. Headaches are considered an uncommon and infrequently reported side effect of prostaglandin analogues. However, some studies suggest that the frequency of headaches may be higher in patients treated with this compound compared to other prostaglandin analogues like travoprost. In one study, the incidence of headaches was 9% in the this compound group versus 2% in the travoprost group.
The precise mechanism by which this compound induces headaches is not fully understood, but it is thought to be related to its properties as a prostaglandin analogue. Prostaglandins are known to have vasodilating effects, which may contribute to the development of headaches and migraines. Case reports have described patients developing dull, throbbing headaches or migraine-like symptoms following the instillation of this compound eye drops. In some instances, these headaches resolved upon discontinuation of the medication.
Table 2: Neurological Events Associated with this compound
| Adverse Event | Reported Incidence/Observation | Potential Mechanism | Source(s) |
| Headache | Reported as an uncommon side effect; one study noted a 9% incidence. | Vasodilating properties of prostaglandin analogues. | |
| Migraine | Case reports of migraine-like headaches following administration. | Not fully elucidated, but likely related to prostaglandin pathways. | |
| Dizziness | Listed as a systemic adverse effect. | Not specified. |
Rhinitis
Rhinitis, or inflammation of the mucous membrane inside the nose, has been identified as a minor systemic side effect of this compound. A meta-analysis of studies on this compound for angle-closure glaucoma included rhinitis in the list of systemic adverse effects. One source reports the incidence of rhinitis to be approximately 0.26%. The underlying mechanism for this compound-induced rhinitis has not been extensively detailed in the reviewed literature.
Table 3: Incidence of Rhinitis with this compound Use
| Adverse Event | Reported Incidence | Source(s) |
| Rhinitis | 0.26% |
Non-Ocular Skin Pigmentation
This compound has been associated with changes in non-ocular skin pigmentation, most commonly hyperpigmentation of the periocular skin, including the eyelids. This darkening of the skin is due to an increase in melanin content in the melanocytes, rather than an increase in the number of melanocytes. The mechanism is believed to involve the stimulation of melanogenesis. Histopathological studies of affected skin have shown an increase in epidermal basal cell layer melanin pigmentation. This effect appears to be reversible in some patients after the discontinuation of the drug.
In rare instances, a paradoxical effect of skin hypopigmentation (depigmentation) in the periocular region has been reported in patients using this compound. Case reports have described patients developing patchy depigmentation of the periocular skin within a year of starting this compound. This paradoxical reaction is thought to be a rare occurrence, and the proposed mechanism may involve localized post-inflammatory hypopigmentation induced by the topical prostaglandin.
Table 4: Non-Ocular Skin Pigmentation Changes with this compound
| Type of Pigmentation Change | Mechanism | Reversibility | Source(s) |
| Hyperpigmentation | Increased melanin content in melanocytes (stimulated melanogenesis). | Reversible in some patients. | |
| Hypopigmentation (Paradoxical) | Proposed as localized post-inflammatory hypopigmentation. | Partial reversal observed in a case report. |
Muscle/Joint Aches
Muscle and joint aches (myalgia and arthralgia) are recognized as potential side effects of this compound. These are considered minor side effects, with one source citing an incidence of 0.13% for muscle/joint aches. The underlying mechanism is likely related to the role of prostaglandins in mediating pain receptors. Prostaglandins are known to be involved in inflammation and pain signaling by sensitizing peripheral nociceptors, which are sensory neurons that respond to painful stimuli. This sensitization can lead to a state of increased pain sensitivity, or hyperalgesia. Some prostaglandins can also directly activate nociceptive neurons.
Table 5: Musculoskeletal Adverse Events with this compound
| Adverse Event | Reported Incidence | Proposed Mechanism | Source(s) |
| Muscle/Joint Aches | 0.13% | Prostaglandins' role in mediating pain receptors and sensitizing nociceptors. |
Drug Interactions and Compatibility
Ocular Drug Interactions
Precipitation with Thiomersal-containing Eye Drops
In vitro studies have demonstrated that precipitation can occur when latanoprost ophthalmic solutions or emulsions are mixed with eye drops containing thiomersal. medcentral.commedscape.comsandoz.comeuropa.eudrugs.com Thiomersal is a preservative used in some ophthalmic preparations. To avoid this interaction, it is recommended that if an ophthalmic solution containing this compound is administered to a patient also using a thiomersal-containing product, the medications should be administered at least 5 minutes apart. medcentral.comsandoz.comdrugs.com
Interaction with Other Prostaglandin (B15479496) Analogs (Paradoxical IOP Elevation)
Concomitant use of this compound with other prostaglandin analogs or derivatives is generally not recommended. mims.commedsafe.govt.nzmedscape.comsandoz.commedscape.comdrugs.com Reports indicate that combining two or more ophthalmic prostaglandins (B1171923) may lead to a decrease in the IOP-lowering effect or, paradoxically, cause elevations in IOP. medsafe.govt.nzmedscape.commedscape.comdrugs.com This paradoxical effect has been observed in clinical settings, with case series describing IOP elevations after adding bimatoprost (B1667075) to a this compound regimen. drugs.com The precise mechanism for this interaction is not fully established, but it is hypothesized that exceeding the dose-response curve when combining prostaglandins may contribute to the paradoxical effects on IOP. drugs.com
Systemic Drug Interactions
Decreased Efficacy with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Conflicting reports exist regarding the interaction between ophthalmic prostaglandins like this compound and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), both systemic and ophthalmic. medscape.com Some studies suggest that the therapeutic efficacy of this compound can be decreased when used in combination with NSAIDs such as ibuprofen, acetylsalicylic acid, and diclofenac. medindia.netdrugbank.comdrugbank.com Specific NSAIDs mentioned in potential interactions with this compound include ibuprofen, sulindac, tafluprost (B1681877), travoprost (B1681362) ophthalmic, mefenamic acid, meloxicam, nabumetone, indomethacin, ketoprofen, ketorolac, bimatoprost, and latanoprostene bunod ophthalmic. medscape.commedscape.com
Formulation-Related Interactions
Interaction with Tear Film Lipid Layer (TFLL)
Before reaching the cornea, topically administered this compound interacts with the tear film, including the Tear Film Lipid Layer (TFLL). researchgate.netacs.org The TFLL is a complex structure composed of polar and nonpolar lipids that acts as a barrier on the ocular surface. researchgate.net Due to its lipophilic nature, this compound is expected to be incorporated into the TFLL. researchgate.netacs.org Studies using in vitro TFLL models and molecular dynamics simulations have shown that this compound does accumulate in the TFLL. researchgate.net This interaction suggests that the TFLL can potentially act as a reservoir for this compound, facilitating its prolonged release. researchgate.net Different this compound formulations, including micellar, nanoemulsion, and polymer-based carriers, exhibit distinct interaction patterns with the TFLL, influencing surface pressure and incorporation mechanisms. acs.orgnih.gov The composition of the formulation, particularly the oily phase and surfactants, can impact these interactions and potentially influence ocular surface compatibility. nih.gov
Impact of Preservatives (e.g., Benzalkonium Chloride - BAK) on Ocular Surface and Efficacy
Preservatives are commonly included in multi-dose ophthalmic medications, such as this compound eye drops, to prevent microbial contamination and extend shelf life. eyewiki.orginnovareacademics.in Benzalkonium Chloride (BAK) is the most frequently used preservative in ophthalmic solutions, present in approximately 70% of topical eye drops at concentrations typically ranging from 0.003% to 0.02%. eyewiki.orgeuropa.eu While effective as a bactericidal agent, BAK's impact on the ocular surface, particularly with chronic use, has been a significant area of research and clinical concern. eyewiki.orgophthalmologymanagement.com
BAK is a quaternary ammonium (B1175870) compound that acts as a detergent, disrupting the lipid components of cell membranes, including those of microorganisms and ocular surface cells. eyewiki.orgnih.gov This non-selective interaction can lead to various adverse effects on the ocular tissues, such as the tear film, cornea, conjunctiva, and even deeper structures like the trabecular meshwork. ophthalmologymanagement.comnih.govscirp.org
Studies have demonstrated that long-term exposure to BAK can induce cellular toxicity in a dose- and time-dependent manner. ekjo.org The toxic effects on the cornea and ocular surface are well-documented and include disruption of the corneal epithelial barrier, induction of epithelial cell apoptosis (programmed cell death), loss of conjunctival goblet cells (which produce mucin essential for tear film stability), delayed corneal wound healing, and elevated inflammatory markers in ocular tissues. eyewiki.orgophthalmologymanagement.comarvojournals.org
These cellular changes manifest clinically as symptoms and signs of ocular surface disease (OSD), such as pain, discomfort, burning, dryness, foreign body sensation, increased tearing, corneal and conjunctival staining (indicating damage), decreased tear break-up time (TBUT), lower Schirmer scores (indicating reduced tear production), and subconjunctival fibrosis. eyewiki.orgophthalmologymanagement.com The severity and prevalence of OSD in glaucoma patients have been shown to correlate with the cumulative burden of BAK exposure, influenced by the number of medications, BAK concentration, frequency of instillation, and duration of therapy. eyewiki.org
Research comparing BAK-preserved this compound formulations with preservative-free (PF) this compound formulations has provided valuable insights into the impact of BAK. In vitro studies using human corneal epithelial cells have shown that BAK-preserved this compound and BAK solutions induce significant apoptosis and decrease cell viability, whereas PF-latanoprost formulations show less toxicity. scirp.orgarvojournals.orgresearchgate.net Similarly, studies on cultured human conjunctival goblet cells have found that BAK-preserved this compound causes more cell death and stimulates mucin release compared to PF this compound, suggesting an irritant effect. reviewofoptometry.combmj.com
Clinical studies switching patients from BAK-preserved this compound to PF this compound have reported significant improvements in ocular surface health parameters. For instance, studies have shown improvements in Ocular Surface Disease Index (OSDI) scores, increased tear break-up time (TBUT), and decreased corneal and conjunctival staining after the switch to PF this compound. ekjo.orgtandfonline.comijbcp.com These improvements indicate a reduction in ocular surface symptoms and signs associated with BAK toxicity.
While the impact on the ocular surface is significant, studies generally indicate that the intraocular pressure (IOP)-lowering efficacy of this compound is comparable between BAK-preserved and preservative-free formulations. scirp.orgekjo.orgresearchgate.netdovepress.comnih.govnih.gov Some studies suggest that optimizing the ocular surface health by switching to PF formulations might even contribute to better IOP control in patients with pre-existing OSD. nih.gov
Data from comparative studies highlight the differences in ocular surface effects:
| Ocular Surface Parameter | BAK-Preserved this compound | Preservative-Free this compound | Significance | Source |
| OSDI Score (Improvement/Decrease) | Less/No significant decrease | Significant decrease | p < 0.001 | ekjo.orgtandfonline.comijbcp.com |
| Tear Break-Up Time (Increase) | Less/No significant increase | Significant increase | p < 0.0001 | tandfonline.comijbcp.com |
| Corneal Staining (Decrease) | Less/No significant decrease | Significant decrease | p < 0.001 | ekjo.orgtandfonline.com |
| Conjunctival Staining (Decrease) | Less/No significant decrease | Significant decrease | p = 0.020 | ekjo.org |
| Conjunctival Hyperemia (Decrease) | Less significant decrease | Significant decrease | p = 0.003 (D42), p = 0.019 (D84) | ekjo.orgnih.gov |
| Burning Symptoms (Decrease) | Less significant decrease | Significant decrease | p = 0.001 | ekjo.org |
| Dryness Symptoms (Decrease) | Less significant decrease | Significant decrease | p = 0.040 | ekjo.org |
| Goblet Cell Viability (In vitro) | Reduced | Maintained | Significant | reviewofoptometry.combmj.com |
| Goblet Cell Mucin Release (In vitro) | Stimulated | No stimulation | Qualitative difference | reviewofoptometry.combmj.com |
| Cell Apoptosis (In vitro) | Significant | Few/Not significant | Significant | scirp.orgarvojournals.org |
Note: Data in the table is a synthesis of findings across multiple cited studies and may represent different study durations and patient populations. Statistical significance levels (p-values) are as reported in the cited sources.
The presence of BAK in this compound formulations is a significant contributor to ocular surface disease in patients requiring chronic treatment. eyewiki.orgophthalmologymanagement.comtandfonline.com While the IOP-lowering efficacy of this compound remains largely unaffected by the presence of BAK, the improved ocular surface health and reduced symptoms associated with preservative-free formulations can lead to better patient tolerability and potentially improved treatment adherence. ekjo.orgdovepress.comnih.gov This underscores the importance of considering the impact of preservatives like BAK when selecting this compound formulations, particularly for patients with pre-existing ocular surface issues or those requiring long-term therapy. ophthalmologymanagement.comresearchgate.net
Advanced Research and Novel Applications
Neuroprotective Effects
In addition to its primary function of lowering intraocular pressure, latanoprost has demonstrated neuroprotective effects, particularly in the context of retinal health. nih.govresearchgate.net These effects are being investigated for their potential to preserve visual function in conditions like glaucoma, which are characterized by progressive damage to the optic nerve and retinal ganglion cells.
Promotion of Neurite Outgrowth in Retinal Ganglion Cells (RGCs)
Research indicates that this compound may play a role in promoting neurite outgrowth in retinal ganglion cells (RGCs). Studies using differentiated RGC-5 cells have shown that this compound can significantly increase cell viability and promote neurite outgrowth. nih.govresearchgate.net This effect was found to be similar to that of ciliary neurotrophic factor (CNTF), a known neurotrophic factor. nih.govresearchgate.net The promotion of neurite outgrowth by this compound appears to be mediated through the activation of the Prostaglandin (B15479496) F receptor (FP receptor) and subsequent modulation of the PI3K-Akt-mTOR signaling pathway. nih.govresearchgate.netnih.gov Pretreatment with an FP receptor inhibitor, a PI3K inhibitor, or an mTOR inhibitor was shown to block the effects of this compound on neurite outgrowth in these in vitro models. nih.govresearchgate.net this compound may also exhibit a direct anti-apoptotic effect via neurite outgrowth and caspase-3 inhibition, mediated by the p44/p42 mitogen-activated protein kinase pathway. tandfonline.com
Survival of Neuroglia in the Retina
This compound has also shown potential in promoting the survival of neuroglia in the retina. Studies investigating the anti-apoptotic effects of this compound in retinal neuro-glial cells have demonstrated that this compound acid can suppress apoptosis induced by serum deprivation in immortalized retinal neuroglial progenitor cells. nih.gov This protective effect is likely mediated by the inhibition of caspase-3, which is influenced by the p44/p42 mitogen-activated protein kinase pathway. nih.gov Furthermore, this compound instillation has been shown to reduce the number of apoptotic cells in diabetic rat retinas. nih.gov
Novel Formulations and Delivery Systems
The development of novel formulations and delivery systems for this compound aims to improve its ocular bioavailability, reduce side effects associated with traditional formulations, and enhance patient compliance.
Preservative-Free this compound Formulations
Traditional this compound formulations often contain preservatives, such as benzalkonium chloride (BAK), which can negatively impact the ocular surface with long-term use. ophthalmologytimes.comnih.gov This has led to the development of preservative-free this compound formulations. dovepress.com Studies have shown that preservative-free this compound formulations demonstrate comparable IOP-lowering efficacy to preserved formulations while causing fewer ocular adverse events, such as instillation site pain, conjunctival hyperemia, and abnormal sensation. ophthalmologytimes.comnih.gov Switching to preservative-free this compound has been associated with improved patient tolerance and satisfaction, potentially leading to better treatment adherence. nih.govnih.goviyuzeh.com Preservative-free formulations have shown significant reductions in ocular signs like conjunctival hyperemia and superficial punctate keratitis in patients who switched from preserved treatments. nih.gov
Nanocarriers (Micellar, Nanoemulsion, Polymer-based) for Ocular Delivery
Nanotechnology offers promising approaches for enhancing the ocular delivery of this compound. Various nanocarriers, including micelles, nanoemulsions, and polymer-based systems, are being investigated to improve drug penetration, prolong ocular retention time, and increase bioavailability. acs.orgnih.govdovepress.comrsc.org These nanocarriers can encapsulate hydrophobic drugs like this compound, improving their solubility in aqueous solutions. dovepress.commdpi.com
Micellar Nanocarriers: Nanomicelles are self-assembling structures with a hydrophobic core that can encapsulate this compound and a hydrophilic shell that improves solubility and penetration through ocular tissues. dovepress.commdpi.com Studies comparing different this compound carriers, including micellar systems, have revealed distinct interaction patterns with the tear film lipid layer, influencing drug release mechanisms. acs.orgnih.gov
Nanoemulsion Nanocarriers: Nanoemulsions are another type of nanocarrier being explored for this compound delivery. acs.orgnih.govdovepress.comrsc.org These systems can also improve the solubility and stability of this compound and enhance its penetration into ocular tissues. Research using molecular dynamics simulations has shown different mechanisms of drug release in the tear film lipid layer between micellar and nanoemulsion formulations. acs.orgnih.gov
Polymer-based Nanocarriers: Polymer-based nanocarriers, including polymeric nanoparticles and polymeric micelles, are also being investigated for sustained and targeted ocular delivery of this compound. acs.orgnih.govdovepress.comrsc.org These systems can be designed to prolong drug release and improve interactions with ocular tissues, potentially increasing the drug's residence time and therapeutic effect. dovepress.commdpi.com
Comparative studies of different nanocarrier systems for this compound delivery have highlighted the potential for optimizing formulations by adjusting factors like the oily phase-to-surfactant ratio and selecting suitable surfactants. acs.orgnih.gov
This compound Analogues and Prodrugs
This compound itself is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid form. mims.comentokey.comnih.gov This prodrug strategy enhances corneal penetration. nih.govresearchgate.net The development of this compound analogues and other prostaglandin analogues has been a significant area of research to potentially improve efficacy, tolerability, or pharmacokinetic properties. tandfonline.comresearchgate.net
Other commercially available prostaglandin analogues used for reducing intraocular pressure include travoprost (B1681362) and bimatoprost (B1667075). researchgate.nettandfonline.comresearchgate.net Travoprost is also an ester prodrug of prostaglandin F2α, structurally similar to this compound but with specific chemical differences that influence its properties. tandfonline.com Bimatoprost is often described as a prostamide and its classification as a prodrug is debated, although evidence suggests it is hydrolyzed to its active acid form in the eye. entokey.comtandfonline.com Tafluprost (B1681877) is another fluorinated prostaglandin analogue that is used topically. wikipedia.orgmims.comcenmed.comuni.lu These analogues interact with the FP prostaglandin receptor to increase aqueous humour outflow. tandfonline.commims.comwikipedia.org
A novel compound, latanoprostene bunod, is a lantanoprost analogue that is broken down to this compound acid and butanediol (B1596017) mononitrate, which releases nitric oxide. wikipedia.org This dual mechanism of action, increasing uveoscleral outflow via this compound acid and increasing trabecular meshwork outflow via nitric oxide, represents an advancement in prostaglandin-based therapies. wikipedia.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5311221 |
| Travoprost | 5282226 |
| Bimatoprost | 5311027 |
| Tafluprost | 9868491 |
| Latanoprostene bunod | 11156438 |
| This compound acid | 12112723 |
| Ciliary neurotrophic factor (CNTF) | 133660414 |
| Benzalkonium chloride (BAK) | 24194 |
| AL8810 | 6437984 |
| LY294002 | 3962 |
| Rapamycin (B549165) | 5284616 |
Data Table: Effect of this compound on Neurite Outgrowth in Differentiated RGC-5 Cells
| Treatment Group | Mean Total Neurite Length (Fold Change vs Control) | p-value (vs Control) |
| Control | 1.00 | - |
| This compound (0.1 μM) | ~1.45 | < 0.01 |
| CNTF (50 ng/ml) | Similar to this compound (0.1 μM) | < 0.01 |
| This compound (0.1 μM) + AL8810 (10 μM) | Blocked effect | > 0.01 |
Note: Data derived from in vitro studies on differentiated RGC-5 cells. nih.govresearchgate.net The exact fold change for CNTF was indicated as similar to this compound at 0.1 μM. The p-value for this compound + AL8810 vs this compound alone was not explicitly given but indicated as "completely blocked" or "compared with the this compound group. ^^ P < 0.01", suggesting a significant difference. nih.govresearchgate.net
Latanoprostene Bunod (Nitric Oxide-Donating Prostaglandin F2α Analog)
Latanoprostene bunod (LBN) is a topical ophthalmic medication classified as a nitric oxide (NO)-donating prostaglandin F2α (PGF2α) analog. frontiersin.orgtouchophthalmology.com It was developed to provide enhanced intraocular pressure (IOP) lowering by combining the mechanisms of action of both a prostaglandin F2α analog and a nitric oxide-donating moiety. frontiersin.orgtouchophthalmology.com Upon administration, LBN is metabolized into two active components: this compound acid and butanediol mononitrate. frontiersin.orgdrugbank.com Butanediol mononitrate is further reduced to nitric oxide and an inactive metabolite, 1,4-butanediol. frontiersin.org
Dual Mechanism of Action (Uveoscleral and Trabecular Outflow)
The IOP-lowering effect of latanoprostene bunod is attributed to its dual mechanism of action, targeting both the uveoscleral and trabecular outflow pathways. touchophthalmology.compatsnap.comtandfonline.com The this compound acid moiety, the active component of this compound, acts as a selective agonist at prostaglandin F (FP) receptors located in the ciliary muscle of the eye. drugbank.compatsnap.com Activation of these receptors leads to remodeling of the extracellular matrix and relaxation of the ciliary muscle, which enhances the outflow of aqueous humor through the uveoscleral pathway. frontiersin.orgpatsnap.comelsevier.es This is considered a secondary drainage route for aqueous humor. patsnap.com
The second mechanism involves the nitric oxide-donating component. patsnap.com Nitric oxide is released upon metabolism of butanediol mononitrate and diffuses into the trabecular meshwork. patsnap.com NO is known to play a role in regulating IOP by promoting the relaxation of the trabecular meshwork, the primary drainage structure for aqueous humor. patsnap.com The presence of nitric oxide activates soluble guanylate cyclase, resulting in increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.com Elevated cGMP levels induce relaxation of the trabecular meshwork and Schlemm's canal, thereby optimizing aqueous humor outflow through the conventional pathway. patsnap.com This simultaneous targeting of both outflow pathways provides a comprehensive approach to reducing intraocular pressure. patsnap.com
Comparative Studies with Other Prostaglandin Analogs
Comparative studies have evaluated the efficacy of this compound against other prostaglandin analogs, such as bimatoprost and travoprost, in lowering intraocular pressure in patients with primary open-angle glaucoma or ocular hypertension. ekjo.orgjebmh.comophed.netarvojournals.orgresearchgate.net While individual studies and meta-analyses have shown variations, some research suggests that bimatoprost may demonstrate greater efficacy in reducing IOP compared to this compound and travoprost. ekjo.orgfrontiersin.org For instance, one study reported bimatoprost showing a significantly greater mean IOP reduction compared to this compound and travoprost, with the latter two having comparable efficacy. ekjo.org Another systematic review indicated that long-term therapy with 0.03% bimatoprost was the most effective among this compound (0.005%) and travoprost (0.004%). frontiersin.org
The following table summarizes some findings from comparative studies on the mean IOP reduction by different prostaglandin analogs:
| Prostaglandin Analog | Mean IOP Reduction (mmHg) | Study Duration | Reference |
| This compound (0.005%) | -1.25 (95% CI, -0.79 to -1.71) | 12 weeks | ekjo.org |
| Bimatoprost (0.03%) | -2.71 (95% CI, -2.25 to -3.18) | 12 weeks | ekjo.org |
| Travoprost (0.004%) | -1.27 (95% CI, -0.81 to -1.27) | 12 weeks | ekjo.org |
| This compound (0.005%) | 4.85 (4.24–5.46) | At least 3 months (Systematic Review) | kaypahoito.fi |
| Bimatoprost (0.03%) | 5.61 (4.94–6.29) | At least 3 months (Systematic Review) | kaypahoito.fi |
| Travoprost (0.004%) | 4.83 (4.12–5.54) | At least 3 months (Systematic Review) | kaypahoito.fi |
| This compound (0.005%) | 8.6 ± 0.3 | 12 weeks | ophed.net |
| Bimatoprost (0.03%) | 8.7 ± 0.3 | 12 weeks | ophed.net |
| Travoprost (0.004%) | 8.0 ± 0.3 | 12 weeks | ophed.net |
Note: IOP reduction values and statistical significance may vary between studies due to differences in methodology, patient populations, and treatment durations.
Synthetic Methodologies for Prostaglandin Analogs
The synthesis of prostaglandin analogs, including this compound, has been a significant area of research in organic chemistry. Various synthetic methodologies have been developed to efficiently and stereoselectively construct the complex prostaglandin framework. Early syntheses often relied on variants of the approach developed by E.J. Corey, utilizing a Corey lactone intermediate. unimi.it
More recent approaches have explored alternative strategies, such as organocatalysis. One method describes the synthesis of this compound and bimatoprost using an organocatalytic aldol (B89426) reaction that converts succinaldehyde (B1195056) into a key bicyclic enal intermediate. nih.govresearchgate.net This intermediate is then elaborated to incorporate the required side chains. nih.govresearchgate.net This approach has demonstrated the potential for shorter synthetic routes. nih.govresearchgate.net
Another reported method for this compound synthesis involves a ten-step process starting from Benzoyl Corey lactone. sioc-journal.cn This method includes steps such as Dess-Martin oxidation, Horner-Wadsworth-Emmons reaction for ω side chain attachment, stereoselective reduction, deprotection of the benzoyl group, hydrogenation of a double bond, protection of diols with a tetrahydropyranyl (THP) group, reduction of a lactone to a lactol, Wittig reaction for α side chain attachment, and alkylation of the carboxylic acid. sioc-journal.cn Purification steps, such as normal-phase high performance liquid chromatography, are used to separate isomers like 15(S)-latanoprost and 5,6-trans-latanoprost. sioc-journal.cn
Chemoenzymatic approaches have also been investigated for the synthesis of this compound and bimatoprost. unimi.it One such method utilizes a stereoselective sequence of biotransformations catalyzed by enzymes from the yeast Pichia anomala. unimi.it This approach can potentially replace multiple synthetic steps with a one-pot enzymatic reaction, offering a useful method for preparing optically pure intermediates. unimi.it
Beyond Ocular Hypertension: Systemic Effects and Potential Therapeutic Targets
Beyond its primary application in reducing intraocular pressure, research has explored potential systemic effects and therapeutic targets of this compound.
Amelioration of Glucose and Lipid Disorders in Diabetic Models
Studies in animal models of type 2 diabetes have indicated that this compound can effectively ameliorate glucose and lipid disorders. nih.govresearchgate.netcas.cn In db/db and ob/ob mice, chronic administration of this compound has been shown to decrease levels of fasting blood glucose, HbA1c, fructosamine (B8680336) (FMN), non-esterified fatty acids (NEFA), and total cholesterol. nih.govresearchgate.net this compound also improved glucose tolerance and regulated genes involved in glucose and lipid metabolism in these diabetic mouse models. nih.govresearchgate.netcas.cn
Indirect Activation of AMP-Activated Protein Kinase (AMPK)
Investigations into the mechanisms underlying this compound's effects on glucose and lipid metabolism have identified it as an indirect activator of AMP-activated protein kinase (AMPK). nih.govresearchgate.netcas.cn AMPK is a key energy sensor that plays a crucial role in regulating cellular and whole-body energy homeostasis. nih.gov Activation of AMPK can promote glucose uptake, inhibit pre-adipocyte differentiation, and influence the expression of genes critical for glucose and lipid metabolism, such as Fas, Scd1, Perilipin (Plin1), Lpl, and Pdk4. nih.govresearchgate.net
Furthermore, this compound has been found to function as a selective retinoid X receptor α (RXRα) antagonist, capable of selectively antagonizing the transcription of an RXRα/peroxisome proliferator-activated receptor γ (PPARγ) heterodimer. nih.govresearchgate.net This dual action as an indirect AMPK activator and a selective RXRα antagonist highlights the potential of this compound in addressing metabolic dysfunctions associated with type 2 diabetes mellitus. nih.govresearchgate.netcas.cn
Selective Retinoid X Receptor α (RXRα) Antagonism
Research indicates that this compound functions as a selective retinoid X receptor α (RXRα) antagonist. researchgate.netnih.govresearchgate.netselleckchem.comselleckchem.com It has been shown to selectively antagonize the transcription of a RXRα/peroxisome proliferator-activated receptor γ (PPARγ) heterodimer. researchgate.netnih.govresearchgate.netselleckchem.comselleckchem.com This antagonism may contribute to its observed metabolic effects.
Regulation of Glucose and Lipid Metabolism Genes (Fas, Scd1, Perilipin, Lpl, Pdk4)
Studies have demonstrated that this compound regulates key genes involved in glucose and lipid metabolism, including Fas, Scd1, Perilipin (also known as Plin1), Lpl, and Pdk4. researchgate.netnih.govresearchgate.netresearchgate.net Chronic administration of this compound in diabetic mice models effectively improved glucose/lipid metabolism-related genes in vivo. researchgate.netnih.govresearchgate.netresearchgate.net
Promotion of Glucose Uptake and Inhibition of Pre-adipocyte Differentiation
This compound has been shown to promote glucose uptake and inhibit pre-adipocyte differentiation. researchgate.netnih.govresearchgate.netselleckchem.comselleckchem.com This effect has been observed in cell-based assays, such as those using 3T3-L1 adipocytes and C2C12 myotubes. researchgate.netnih.govresearchgate.netselleckchem.comselleckchem.comcas.cn The inhibition of adipocyte differentiation appears to occur particularly in the late stage of differentiation. nih.gov
Research in Menière's Disease
The application of intratympanic this compound has been explored for its potential to alleviate symptoms in Menière's disease, a disorder characterized by episodic vertigo, hearing loss, and tinnitus. researchgate.netlitfl.comnih.gov Studies have investigated the short-term effects of this compound in this context. nih.gov this compound has been reported to alleviate vertigo/dysequilibrium and improve hearing in some studies. nih.govlareb.nl The mechanism may involve the FP prostanoid receptor, which is expressed in the internal ear. google.com A pilot study indicated that this compound reduced vertigo/dysequilibrium and improved speech discrimination. nih.gov
Preclinical Models and Research Methodologies
Preclinical research on this compound has utilized a variety of animal and in vitro models to investigate its efficacy and mechanisms of action.
Animal Models (Monkeys, Rabbits, Mice, Beagles) for Efficacy and Safety Studies
Various animal models have been employed in preclinical studies of this compound. These include monkeys (such as cynomolgus monkeys), rabbits (including New Zealand white rabbits and pigmented rabbits), mice (including db/db and ob/ob models of type 2 diabetes, wild-type, and FP-receptor knockout mice), and beagles (both healthy and glaucomatous). researchgate.netnih.govresearchgate.netselleckchem.comresearchgate.netcas.cnresearchgate.netdovepress.comtandfonline.comarvojournals.orgarvojournals.orgfda.govnih.govresearchgate.netnih.govsemanticscholar.orghres.ca These models have been used to study aspects such as ocular hypotensive effects, pharmacokinetics, effects on glucose and lipid metabolism, and potential applications in conditions like Menière's disease. researchgate.netnih.govresearchgate.netselleckchem.comresearchgate.netcas.cnresearchgate.netdovepress.comtandfonline.comarvojournals.orgarvojournals.orgfda.govnih.govresearchgate.netnih.govsemanticscholar.orghres.ca For instance, studies in beagles have assessed the intraocular pressure-lowering efficacy of this compound. dovepress.comtandfonline.comresearchgate.netnih.govsemanticscholar.org Monkey models have been utilized to study increased iris pigmentation and ocular pharmacokinetics. dovepress.comarvojournals.orgfda.govnih.govhres.camedicines.org.ukhres.ca Rabbit models have also been used for pharmacokinetic studies and to assess effects on cochlear blood flow. researchgate.netdovepress.comtandfonline.comarvojournals.orgnih.govhres.ca Mouse models, particularly db/db and ob/ob mice, have been instrumental in investigating this compound's effects on glucose and lipid disorders. researchgate.netnih.govresearchgate.netselleckchem.comresearchgate.netcas.cn
In Vitro Cell Culture Models (e.g., Human Tenon Fibroblasts, RGC-5 cells, Conjunctiva-Derived Epithelial Cells, 3T3-L1 Adipocytes, C2C12 Myotubes)
In vitro cell culture models have been widely used to investigate the cellular mechanisms of this compound. These models include 3T3-L1 adipocytes and C2C12 myotubes for studying glucose and lipid metabolism effects. researchgate.netnih.govresearchgate.netselleckchem.comselleckchem.comcas.cn Human corneal stromal (HCS) cells have been used to study cellular effects like morphological abnormality and viability decline induced by this compound. selleckchem.comselleckchem.com Mouse meibomian gland epithelial cells have been utilized to investigate the effects of this compound on cytokine secretion and the modulation of PPARγ and RXRα. researchgate.netresearchgate.net Studies on human tenon fibroblasts and conjunctiva-derived epithelial cells are also mentioned in the context of ocular surface effects, although specific findings regarding this compound's impact on these cell types in the provided search results were limited to general mentions of cell culture models in the context of ocular research. RGC-5 cells have been used in research related to retinal ganglion cells, where this compound acid was shown to facilitate the expression and shedding of klotho in axotomized RGCs. researchgate.net
Data Table: Effects of this compound on Gene Expression in Metabolic Pathways
| Gene | Function in Metabolism | Observed Effect of this compound | Source(s) |
| Fas | Fatty acid synthesis | Regulated | researchgate.netnih.govresearchgate.netresearchgate.net |
| Scd1 | Monounsaturated fatty acid synthesis | Regulated | researchgate.netnih.govresearchgate.netresearchgate.net |
| Perilipin | Lipid droplet associated protein | Regulated | researchgate.netnih.govresearchgate.netresearchgate.net |
| Lpl | Lipoprotein lipase (B570770) (lipid metabolism) | Regulated | researchgate.netnih.govresearchgate.netresearchgate.net |
| Pdk4 | Regulates pyruvate (B1213749) dehydrogenase complex (glucose/lipid) | Regulated | researchgate.netnih.govresearchgate.netresearchgate.net |
Data Table: Preclinical Animal Models Used in this compound Research
| Animal Model | Relevant Research Area(s) | Source(s) |
| Cynomolgus Monkeys | Ocular Hypotension, Pharmacokinetics, Iris Pigmentation | dovepress.comarvojournals.orgfda.govnih.govhres.camedicines.org.ukhres.ca |
| Rabbits | Pharmacokinetics, Cochlear Blood Flow, Ocular Hypotension | researchgate.netdovepress.comtandfonline.comarvojournals.orgnih.govhres.ca |
| Mice (various strains) | Glucose and Lipid Metabolism, Ocular Hypotension, Inflammation | researchgate.netnih.govresearchgate.netselleckchem.comresearchgate.netcas.cndovepress.comresearchgate.netsemanticscholar.org |
| Beagles | Ocular Hypotension | dovepress.comtandfonline.comresearchgate.netnih.govsemanticscholar.org |
Data Table: In Vitro Cell Culture Models Used in this compound Research
| Cell Type | Relevant Research Area(s) | Source(s) |
| 3T3-L1 Adipocytes | Glucose Uptake, Adipocyte Differentiation, Metabolic Genes | researchgate.netnih.govresearchgate.netselleckchem.comselleckchem.comcas.cn |
| C2C12 Myotubes | Glucose Uptake, Metabolic Genes | researchgate.netnih.govresearchgate.netselleckchem.comselleckchem.comcas.cn |
| Human Corneal Stromal (HCS) cells | Cellular Morphology, Viability, Apoptosis | selleckchem.comselleckchem.com |
| Mouse Meibomian Gland Epithelial Cells | Cytokine Secretion, PPARγ and RXRα Modulation | researchgate.netresearchgate.net |
| RGC-5 cells | Neuroprotection, Klotho expression | researchgate.net |
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques play a crucial role in understanding the interactions of this compound at a fundamental level, particularly with its target receptors and within complex biological environments like the tear film. These computational methods provide insights that complement experimental studies.
Studies utilizing coarse grain molecular dynamics (MD) simulations have investigated the interaction of this compound formulations with in silico models of the tear film and tear film lipid layer (TFLL). These simulations have revealed distinct interaction patterns depending on the type of this compound carrier system used, such as micellar or nanoemulsion formulations. acs.orgnih.govacs.org Molecular dynamics simulations have also provided insights into the mechanisms of drug release in the TFLL for different formulations. acs.orgnih.gov For instance, simulations have highlighted the role of triglyceride molecules in replenishing the nonpolar layer of the TFLL, suggesting that adjusting the quality and concentration of the oily phase could improve ocular surface compatibility. nih.govacs.org
Molecular docking studies have been performed to examine the interactions between this compound and other molecules, such as chitosan (B1678972), a polymer used in drug delivery systems. These studies visualize interactions and binding affinity, identifying hydrogen bonds and calculating binding energies. rsc.org For example, interactions between chitosan and this compound have shown hydrogen bonding with a specific binding energy. rsc.org
Bioanalytical Techniques (e.g., Radioimmunoassay, Western Blot, ELISA, Zymography, Bioplex Assay)
Accurate quantification and detection of this compound and its active metabolite, this compound free acid (LPA), in biological samples and pharmaceutical formulations are essential for research, development, and quality control. Various bioanalytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining this compound and LPA concentrations. Numerous HPLC methods have been developed, varying in complexity, sensitivity, and suitability for different sample types. Some methods focus on detecting only this compound, while others can simultaneously detect LPA and related substances, including isomers. akjournals.comresearchgate.netmdpi.com HPLC coupled with electrospray ionization-mass spectrometry (ESI-MS) or tandem mass spectrometry (ESI-MS/MS) offers high sensitivity and is used for detecting LPA in biological samples and prostaglandin analogues in complex matrices like cosmetics. akjournals.comresearchgate.net While robust, the equipment for HPLC/ESI-MS/MS can be costly and not universally available. akjournals.comresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) is another sensitive detection method, particularly for measuring the free acid form of this compound. caymanchem.comvwr.comcaymanchem.com this compound ELISA kits are commercially available and are based on the competition between this compound and a this compound-enzyme conjugate for binding sites on a specific antibody. caymanchem.com These assays can measure this compound levels in the picogram per milliliter range. caymanchem.comvwr.comcaymanchem.com While primarily designed for the free acid, some ELISA kits can also detect the isopropyl ester form, albeit with lower sensitivity. caymanchem.comvwr.comcaymanchem.com Samples containing mixtures of both forms may require prior purification and separation for accurate ELISA analysis. caymanchem.comvwr.com ELISA has been used to measure LPA concentration in aqueous humor samples in animal studies. mdpi.com
Radioimmunoassay (RIA) has also been developed and validated for the quantification of this compound acid. An antiserum raised in rabbits against LPA coupled to a carrier protein is used in this technique. nih.gov RIA methods have demonstrated good intra- and inter-assay precision and accuracy, with a low limit of detection, making them suitable for toxicokinetic studies in animal models. nih.gov
Western Blot and Zymography are techniques used to assess protein expression and activity, respectively, particularly for enzymes like matrix metalloproteinases (MMPs) which are influenced by this compound. Western blot analysis can detect the presence and changes in the levels of specific proteins such as MMP-3 and TIMP-2 in cells treated with this compound. nih.govarvojournals.org Zymography, specifically gelatin zymography, is used to examine the gelatinolytic activity of enzymes like MMP-2 and MMP-9. Studies have shown that this compound treatment can enhance the expression and activation of MMP-2 and MMP-9 in ocular tissues. arvojournals.orgarvojournals.orgplos.orgsemanticscholar.org For instance, gelatin zymography has revealed increased MMP-9 activity in tear samples from patients treated with this compound compared to those treated with bimatoprost. plos.orgsemanticscholar.org
Bioplex assays, a type of multiplex immunoassay, allow for the simultaneous quantification of multiple biomarkers, such as cytokines and chemokines, in a single sample. bio-rad.combio-rad.com These bead-based assays offer advantages in terms of sample volume requirements and throughput compared to traditional single-analyte methods like ELISA. bio-rad.com Bioplex assays have been utilized to evaluate cytokine concentrations in tear samples from patients treated with prostaglandin analogues, including this compound, providing insights into the inflammatory profiles associated with these treatments. plos.org
The following table summarizes some bioanalytical techniques used for this compound and related analyses:
| Technique | Analytes Measured | Sample Types | Key Applications |
| HPLC | This compound, this compound Free Acid, Impurities, Isomers | Pharmaceutical formulations, Biological samples | Quantification, Purity analysis, Isomer separation |
| HPLC-MS/MS | This compound Free Acid, Prostaglandin Analogues | Biological samples, Complex matrices (e.g., cosmetics) | Highly sensitive quantification |
| ELISA | This compound Free Acid (primarily), this compound Ester | Biological samples, Aqueous humor, Culture medium | Sensitive detection and quantification |
| Radioimmunoassay | This compound Acid | Plasma, Aqueous humor | Toxicokinetic studies |
| Western Blot | Specific proteins (e.g., MMPs, TIMPs) | Cell lysates, Tissue samples | Protein expression analysis |
| Zymography | Matrix metalloproteinase activity (e.g., MMP-2, MMP-9) | Tissue samples, Tear samples | Assessment of enzyme activity related to tissue remodeling |
| Bioplex Assay | Multiple cytokines, chemokines, growth factors | Tear samples, Serum, Plasma, Culture supernatant | Multiplex analysis of inflammatory and signaling molecules |
Pharmacovigilance Studies and Adverse Drug Event Reporting Systems
Pharmacovigilance plays a critical role in monitoring the safety of this compound in real-world settings after it has been approved and marketed. This involves collecting, analyzing, and reporting adverse drug events (ADEs) through various systems.
Spontaneous adverse event reporting databases, such as the Food and Drug Administration Adverse Event Reporting System (FAERS) in the United States and the Japanese Adverse Drug Event Report (JADER) database, are valuable resources for identifying potential safety signals associated with this compound and other prostaglandin analogues. nih.govjst.go.jpbmj.comnih.gov Analyses of these databases utilize methods like disproportionality analysis, including reporting odds ratio (ROR) and proportional reporting ratio, to detect statistically significant associations between the drug and reported events. jst.go.jpbmj.comnih.gov
Studies analyzing the FAERS database have included large numbers of this compound users, alongside users of other prostaglandin analogues like bimatoprost, travoprost, and tafluprost. nih.govjst.go.jpnih.gov These analyses involve screening and analyzing reports based on generic and brand names, summarizing baseline information, and conducting descriptive statistical analysis. nih.govjst.go.jp While these studies can identify potential signals, it is important to note that the causality of reported events is not always determined in spontaneous reporting systems, and factors like under-reporting and lack of complete clinical information can influence the results. bmj.com
Post-marketing surveillance studies are also conducted to evaluate the safety, tolerability, and efficacy of this compound in broader patient populations under normal clinical use conditions. arvojournals.orgresearchgate.net These studies can be non-interventional and open-label, recruiting large numbers of patients and following them over extended periods. arvojournals.orgresearchgate.net Data collected in these studies include information on specific ocular events, serious adverse drug reactions (SADRs), and changes observed during routine examinations. arvojournals.org For example, a 5-year post-marketing safety study of this compound compared with usual care in patients with open-angle glaucoma or ocular hypertension randomized a large number of patients and tracked the incidence of specific adverse events and SADRs over the study period. arvojournals.org
Reporting suspected adverse reactions after a medicinal product is authorized is a crucial aspect of pharmacovigilance, allowing for continuous monitoring of the benefit-risk balance. Healthcare professionals are encouraged to report suspected ADEs through national reporting systems. efda.gov.eteuropa.eu
Clinical Trial Design and Meta-Analyses
Clinical trial design for evaluating this compound involves careful consideration of various parameters to ensure robust and reliable results. Meta-analyses synthesize findings from multiple clinical trials to provide a more comprehensive understanding of this compound's effects.
Clinical trial designs for this compound studies often involve randomized controlled trials, which may be double-blind and multicenter. oatext.comarvojournals.org These trials compare this compound to placebo or other active comparators, such as timolol (B1209231). arvojournals.orgdiva-portal.org Key design considerations include defining inclusion criteria, particularly regarding baseline intraocular pressure levels, and determining the method of pressure measurement. prnorb.com Studies may evaluate different dosing regimens or formulations of this compound. oatext.comarvojournals.org
Statistical methodological issues are critical in the design and analysis of clinical trials evaluating IOP reduction. Decisions on whether statistical hypothesis testing should be based on mean IOP reduction or the proportion of patients achieving a specific IOP level are important. diva-portal.org The method for estimating IOP reduction, whether based on single eyes, the mean of bilaterally eligible eyes, or the difference between treated and placebo eyes, also needs careful consideration. diva-portal.org The choice of the most effective response variable can vary depending on the patient population being studied. diva-portal.org Therefore, the trial design process should include comparing variability, test power, and required sample size for potential response variables. diva-portal.org
Meta-analyses pool data from similar randomized clinical trials to provide stronger evidence regarding the efficacy and comparative effectiveness of this compound. These analyses can compare this compound to other treatments, such as timolol, evaluating outcomes like mean IOP reduction. diva-portal.org For example, a meta-analysis comparing this compound with timolol found a statistically significant difference in mean IOP reduction between the two treatments. diva-portal.org Meta-analyses also consider statistical aspects related to pooling data from multiple studies. diva-portal.org
Clinical trial design also encompasses the evaluation of new formulations, such as preservative-free this compound, through non-inferiority studies to demonstrate comparable efficacy to existing formulations. oatext.com These studies adhere to ethical principles and good clinical practices. oatext.com
Q & A
Q. What is the primary mechanism of action of latanoprost in reducing intraocular pressure (IOP), and how does this inform its use as a first-line treatment for glaucoma?
this compound, a prostaglandin F2α analog, lowers IOP by enhancing uveoscleral outflow through matrix metalloproteinase-mediated remodeling of the extracellular matrix in the ciliary muscle . Its once-daily dosing, high efficacy (~26–30% IOP reduction), and systemic safety profile underpin its status as a first-line therapy . Researchers should validate mechanisms using in vitro models (e.g., human trabecular meshwork cells) and in vivo animal studies (e.g., monkey ocular hypertension models) to assess outflow facility and molecular pathways .
Q. How does the efficacy of this compound compare to other prostaglandin analogs like bimatoprost and travoprost in lowering IOP?
Meta-analyses of randomized trials show this compound achieves a weighted mean IOP reduction of 26.7%, slightly less than bimatoprost (30.3%) and travoprost (28.7%) . However, direct comparisons require head-to-head trials with standardized endpoints (e.g., diurnal IOP curves) and stratification by patient subgroups (e.g., baseline IOP severity) to mitigate heterogeneity .
Q. What are the standard experimental models used to assess this compound's pharmacokinetics and ocular bioavailability?
Rabbit models are commonly used to measure aqueous humor and iris-ciliary body concentrations of this compound acid after topical administration . Key parameters include time to peak concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC), with preserved formulations showing higher bioavailability than preservative-free variants .
Advanced Research Questions
Q. How can researchers address contradictions between preclinical findings of this compound-induced ocular surface toxicity in mice and the lack of long-term clinical evidence in humans?
Murine studies report dry eye-like changes (e.g., reduced tear production, inflammatory cytokine upregulation) with frequent dosing (4× daily for 1–2 weeks) , but clinical trials rarely observe such effects due to lower dosing frequency (1× daily). To reconcile this, researchers should design longitudinal clinical studies with biomarkers (e.g., conjunctival MMP-1/3 levels) and compare species-specific responses in ex vivo corneal epithelial models .
Q. What methodological considerations are critical when designing meta-analyses to compare this compound with other IOP-lowering agents to avoid confounding biases?
Meta-analyses must preserve randomization by pooling between-group differences (e.g., mean IOP reduction in this compound vs. comparator arms within the same trial) rather than aggregating treatment groups across trials . Subgroup analyses should account for trial design (e.g., crossover vs. parallel) and use random-effects models to address heterogeneity .
Q. What impact do preservatives in this compound formulations have on ocular drug penetration and corneal health, and how should this influence experimental design in formulation studies?
Preserved formulations (e.g., benzalkonium chloride) enhance corneal permeability via transient epithelial disruption, increasing this compound acid AUC by ~2-fold compared to preservative-free versions . However, preservatives may elevate inflammatory markers (e.g., MMP-3) in long-term animal studies . Researchers should use in vitro corneal permeation assays with transepithelial electrical resistance (TEER) measurements and in vivo confocal microscopy to assess toxicity .
Q. In long-term animal studies, what are the key histological and molecular markers to evaluate this compound's effects on ocular tissues?
Key markers include conjunctival thickness (via optical coherence tomography), MMP-1/3 expression (Western blot/PCR), and inflammatory cytokines (e.g., IL-6) . Murine models should replicate clinical dosing regimens (1× daily for ≥3 months) to avoid overestimating toxicity from hyperfrequent applications .
Q. How do novel drug-delivery systems, such as this compound-eluting contact lenses, compare to traditional eye drops in terms of efficacy and sustained release profiles?
Preclinical studies in glaucomatous monkeys show this compound-loaded contact lenses achieve comparable IOP reduction (~5–6 mm Hg) to daily drops, with sustained release over 5 days . Researchers should evaluate release kinetics (e.g., zero-order vs. burst release) using in vitro models and validate efficacy in species with similar ocular anatomy (e.g., rabbits) before human trials .
Methodological Guidelines
- Systematic Reviews : Use PRISMA guidelines and PICO frameworks (Population: glaucoma patients; Intervention: this compound; Comparison: active controls; Outcomes: IOP reduction, adverse events) .
- In Vivo Dosing : Standardize application frequency (e.g., 1× daily in primates vs. 2–3× in dogs) to align with clinical practice .
- Data Synthesis : Report IOP changes as mean differences with 95% confidence intervals, and use funnel plots to assess publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
